Fmoc-alpha-methyl-L-aspartic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUJSTWSXWCYQN-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Conformational Landscape of α-Methylaspartic Acid: Implications for Peptide and Protein Design
Executive Summary
The strategic modification of amino acids is a cornerstone of modern peptide-based drug development and chemical biology. Among the various modifications, α-methylation represents a powerful tool for introducing conformational rigidity, thereby enhancing proteolytic stability and influencing secondary structure. This guide provides an in-depth technical analysis of the impact of α-methylation on aspartic acid (Asp), a residue notable for its functional acidic side chain. We explore the fundamental principles of how adding a single methyl group to the α-carbon sterically restricts the peptide backbone's dihedral angles (φ and ψ), significantly narrowing the accessible conformational space and generally promoting helical structures.
This document details the key experimental and computational methodologies employed to elucidate the conformational preferences of α-methylaspartic acid (α-Me-Asp). We provide actionable protocols for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations. Furthermore, we present a comparative analysis, contrasting the conformational behavior of α-Me-Asp with its parent amino acid, L-Asp, and other α-methylated residues. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of α-Me-Asp in the design of next-generation peptides and proteins with enhanced structural and functional characteristics.
Introduction: The Rationale for Conformational Constraint
The Central Role of Aspartic Acid
Aspartic acid is a proteinogenic amino acid featuring a carboxylic acid side chain. Its ionizable nature allows it to participate in a wide array of biological functions, including enzymatic catalysis, metal ion coordination, and the formation of salt bridges that are critical for stabilizing protein tertiary and quaternary structures. The conformational flexibility of both its backbone and side chain is integral to these roles, allowing it to adapt to diverse molecular environments.
Visualizing Flexibility: The Ramachandran Plot
The conformation of a peptide backbone is principally defined by two dihedral angles for each amino acid residue: phi (φ), the angle of rotation around the N-Cα bond, and psi (ψ), the angle around the Cα-C bond. In 1963, G. N. Ramachandran and colleagues developed a two-dimensional plot to visualize the sterically allowed regions for these angles, now famously known as the Ramachandran plot. This plot reveals that only specific combinations of φ and ψ angles are energetically favorable, corresponding to common secondary structures like α-helices and β-sheets. Native L-aspartic acid, like most natural amino acids (except glycine and proline), has significant conformational flexibility, allowing it to occupy several regions of the Ramachandran plot.
α-Methylation: A Strategy for Structural Pre-organization
In the realm of medicinal chemistry, a key objective is to design molecules that adopt a specific, biologically active conformation. The introduction of an α-methyl group is a proven strategy to achieve this by sterically constraining the peptide backbone. This substitution of the α-hydrogen with a bulkier methyl group restricts the permissible φ and ψ angles, effectively locking the residue into a more defined conformation. This pre-organization can lead to enhanced binding affinity for a target receptor and, crucially, increased resistance to degradation by proteases. While α-methylated amino acids are well-known promoters of helical structures, the specific influence is also modulated by the nature of the amino acid's side chain.
Physicochemical Consequences of α-Methylating Aspartic Acid
The introduction of a methyl group at the α-carbon of aspartic acid induces significant changes in its local stereochemistry, which in turn dictates its conformational preferences within a peptide chain.
Steric Hindrance and Backbone Restriction
The primary effect of α-methylation is steric. The additional methyl group clashes with the atoms of the peptide backbone, severely limiting the range of allowed φ and ψ torsional angles. This forces the α-Me-Asp residue into the helical region of the Ramachandran plot. Unlike the conformationally flexible native L-Asp, α-Me-Asp is prevented from adopting many of the extended or random coil conformations, thus acting as a potent helix-inducer.
The Influence of the Carboxylic Acid Side Chain
While the α-methyl group strongly favors helical structures, the polar, acidic side chain of aspartic acid can introduce competing interactions. The side-chain carboxyl group can act as a hydrogen bond acceptor or participate in salt bridges, which can modulate the overall secondary structure. Studies have shown that the helix-inducing propensity of α-Me-Asp can be context-dependent and may be less pronounced compared to α-methylated amino acids with non-polar, hydrophobic side chains like α-methylalanine or α-methyl-leucine. This highlights a crucial design principle: the final conformation is a result of the interplay between the backbone constraint imposed by the methyl group and the interactions governed by the side chain.
Comparative Conformational Data
The following table summarizes the typical backbone dihedral angles for common secondary structures and provides a qualitative comparison of the conformational tendencies of L-Aspartic Acid versus α-Methylaspartic Acid.
| Structure Type | Ideal φ Angle (°) | Ideal ψ Angle (°) | L-Aspartic Acid Tendency | α-Methylaspartic Acid Tendency |
| Right-Handed α-Helix | -57 | -47 | Moderate | High |
| 3₁₀-Helix | -49 | -26 | Moderate | High |
| β-Sheet (Parallel) | -119 | 113 | High | Low |
| β-Sheet (Antiparallel) | -139 | 135 | High | Low |
| Extended/Random Coil | Various | Various | High | Very Low |
Methodologies for Conformational Analysis
A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of the conformational stability of α-Me-Asp.
Experimental Approaches
NMR spectroscopy is a powerful tool for studying protein structure and dynamics in solution. For peptides containing α-Me-Asp, specific NMR experiments can provide invaluable conformational insights. The methyl groups themselves serve as excellent NMR probes due to their high sensitivity and presence in an uncrowded region of the spectrum.
Key Experimental Protocol: 2D NOESY/ROESY for Distance Restraints
-
Sample Preparation: Dissolve the synthesized peptide containing α-Me-Asp in a suitable deuterated solvent (e.g., D₂O or CD₃OH) to a final concentration of 1-5 mM. Add a known concentration of a reference compound like DSS or TSP for chemical shift referencing.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution. Tune and match the probe for ¹H.
-
Data Acquisition: Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.
-
The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶), where 'r' is the distance between two protons. Strong NOE cross-peaks indicate that two protons are close in space (< 5 Å).
-
Set the mixing time (τₘ) for the NOESY experiment to a range of 100-300 ms to observe through-space correlations.
-
-
Data Processing and Analysis: Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances of the peptide.
-
Identify key NOE cross-peaks. For example, a strong NOE between the α-Me-Asp methyl protons and the NH proton of the following residue (i+1) is a hallmark of a helical conformation.
-
Use the intensities of the NOE cross-peaks to generate distance restraints for structure calculation.
-
X-ray crystallography provides a static, high-resolution snapshot of a molecule's three-dimensional structure in the solid state. Determining the crystal structure of a peptide containing α-Me-Asp can definitively establish its preferred conformation and the precise values of its dihedral angles.
Computational Modeling
Computational methods are indispensable for exploring the full conformational landscape and energy profiles of modified peptides.
MD simulations model the atomic-level movements of a molecule over time, providing a dynamic view of its conformational behavior.
Workflow for MD Simulation of an α-Me-Asp-containing Peptide:
The following diagram outlines a typical workflow for setting up and analyzing an MD simulation to probe the conformational stability of a peptide.
Caption: A generalized workflow for performing and analyzing molecular dynamics simulations.
QM calculations can be used to generate high-accuracy Ramachandran plots for dipeptide models (e.g., N-Acetyl-α-Me-Asp-N'-methylamide). These calculations provide a detailed potential energy surface, revealing the relative energies of different conformations and the energy barriers between them, which is crucial for understanding the intrinsic conformational preferences of the modified residue.
Synthesis and Application
Synthetic Pathways
The synthesis of α-methylaspartic acid is a non-trivial process that requires careful selection of protecting groups and methylation strategies. A common approach involves the protection of both the amino and the two carboxylic acid groups of L-aspartic acid. The protected intermediate is then treated with a strong base to form an enolate, which is subsequently methylated. Final deprotection yields the desired α-methyl-L-aspartic acid. For peptide synthesis, the Fmoc-protected version (Fmoc-α-methyl-L-Aspartic acid) is typically used in standard solid-phase peptide synthesis (SPPS) protocols.
Logical Diagram of a Representative Synthetic Approach:
Caption: A simplified schematic of a synthetic route to α-methyl-L-aspartic acid.
Applications in Drug Design
The unique conformational properties of α-Me-Asp make it a valuable building block in peptide-based drug design. Its incorporation can:
-
Stabilize Helical Structures: Enhance the helicity of bioactive peptides, which is often crucial for receptor recognition.
-
Increase Proteolytic Resistance: The steric bulk of the α-methyl group can shield the adjacent peptide bonds from enzymatic cleavage, increasing the peptide's in vivo half-life.
-
Fine-Tune Biological Activity: By constraining the peptide into a specific conformation, α-Me-Asp can improve binding selectivity and potency. For instance, α-methyl-DL-aspartic acid has been identified as a specific inhibitor of argininosuccinate synthase (ASS), an enzyme involved in nitric oxide production.
Conclusion and Future Outlook
The α-methylation of aspartic acid is a powerful and effective strategy for imposing conformational constraints on peptides. It reliably restricts the available φ/ψ torsional space, steering the peptide backbone towards helical secondary structures. However, the functional side chain of aspartic acid introduces an additional layer of complexity, where local hydrogen bonding and electrostatic interactions can compete with the helix-promoting tendency of the α-methyl group.
Future research will likely focus on a more granular understanding of this interplay through advanced computational simulations and high-resolution structural studies. The continued development of more efficient synthetic routes for various α-methylated amino acids will further empower medicinal chemists to explore their potential in creating more stable, potent, and selective peptide therapeutics. The integration of these modified residues into larger proteins and protein-protein interaction inhibitors represents an exciting frontier in the field.
References
- Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid: A Comparative Guide. (n.d.). Benchchem.
- In-Depth Technical Guide: Fmoc-α-methyl-L-Aspartic Acid. (n.d.). Benchchem.
- Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides. (n.d.). PLOS One.
- Methods for syntheses of N-methyl-DL-aspartic acid derivatives. (2007, November 15). PubMed.
- Methods for syntheses of N-methyl-DL-aspartic acid derivatives. (2025, August 10). ResearchGate.
- Ramachandran plot. (n.d.). Wikipedia.
- NMR of large proteins: mastering methyl labeling for high-resolution analysis. (n.d.). NMR-Bio.
- Ramachandran Plot, Torsion Angles in Proteins. (n.d.).
- Conformational editing of intrinsically disordered protein by α-methylation. (n.d.). PMC - NIH.
- Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. (n.d.). PMC.
- Exploration of the Four-Dimensional-Conformational Potential Energy Hypersurface of N-Acetyl-L-aspartic Acid N. (n.d.).
- Ramachandran Plots. (n.d.).
- Ramachandran Plot. (n.d.).
- The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Isotope-Labelling of Methyl Groups for NMR Studies of Large Proteins. (n.d.). Books.
- Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005, May 20). The Journal of Organic Chemistry - ACS Publications.
- Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2020, March 26). PMC.
- How to Interpret Ramachandran Plots. (2019, April 20). YouTube.
- NMR Analysis of Amino Acids. (2018, May 13). YouTube.
- Amino acid-type edited NMR experiments for methyl-methyl distance measurement in 13C-labeled proteins. (2004, August 11). PubMed.
- from the original H3K36, was methylated more than 100-fold faster than the canonical H3K36 peptide. The crystal structure of SETD2 with bound ssK36 peptide was resolved, but did not entirely explain the highly increased methylation activity of SETD2.
Engineering Conformational Rigidity: The Role of Fmoc-α-Methyl-L-Aspartic Acid in Advanced Peptidomimetics
Abstract As peptide-based therapeutics continue to bridge the gap between small molecules and large biologics, overcoming their inherent biological instability and conformational flexibility remains a primary challenge for drug development professionals. In my experience as an Application Scientist optimizing complex macrocycles, the strategic incorporation of non-canonical amino acids is the most reliable solution. This technical guide explores the mechanistic, synthetic, and therapeutic utility of Fmoc-α-methyl-L-aspartic acid (Fmoc-α-Me-L-Asp(OtBu)-OH), detailing how the simple addition of a methyl group at the α-carbon fundamentally alters peptide behavior.
Mechanistic Foundations: The Causality of α-Methylation
The utility of Fmoc-α-methyl-L-aspartic acid in peptidomimetics is driven by three distinct structural consequences resulting from the replacement of the α-hydrogen with a methyl group[1]:
-
Thermodynamic Stabilization via Dihedral Restriction: The quaternary α-carbon introduces severe localized steric bulk. This physically restricts the rotation of the peptide backbone, limiting the permissible
(phi) and (psi) dihedral angles on a Ramachandran plot. By reducing the conformational entropy of the unfolded state, the residue acts as a structural nucleator, heavily biasing the peptide toward specific secondary structures, most notably stable α-helices[1][2]. -
Proteolytic Shielding: Endogenous proteases require precise spatial access to the peptide backbone to initiate hydrolysis. The protruding α-methyl group acts as a steric shield, physically blocking enzymatic docking and dramatically increasing the in vivo half-life of the resulting peptidomimetic[1][3].
-
Eradication of Racemization: Standard aspartic acid derivatives are notoriously prone to aspartimide formation and subsequent racemization during the repeated base-catalyzed deprotection steps of Solid-Phase Peptide Synthesis (SPPS). By eliminating the acidic α-proton, the chemical pathway for enolization is entirely abolished, ensuring absolute configurational stability[1].
Mechanistic pathway showing how α-methylation enhances peptide stability and conformation.
Solid-Phase Peptide Synthesis (SPPS) Integration
While the steric bulk of Fmoc-α-methyl-L-aspartic acid provides biological stability, it creates significant synthetic bottlenecks. Standard coupling reagents (e.g., DIC/HOBt) lack the reactivity required to overcome the steric hindrance at the reacting amine or carboxylate, frequently resulting in deletion sequences.
To ensure high-fidelity synthesis, the following protocol is designed as a self-validating system , utilizing highly reactive uronium/aminium salts and a strict feedback loop.
Self-Validating SPPS Workflow for α-Methylated Residues
-
Resin Swelling: Swell the solid support (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) to fully expand the polymer matrix, ensuring maximum accessibility to reactive sites[3].
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (2 × 10 minutes) to cleave the base-labile Fmoc group via an E1cB mechanism[3]. Wash extensively with DMF.
-
Pre-Activation (The Causality Step): Dissolve 3-5 equivalents of Fmoc-α-Me-L-Asp(OtBu)-OH in DMF. Crucial Choice: Due to the steric hindrance of the α-methyl group, pre-activate the amino acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a tertiary amine base like DIPEA[3]. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is thermodynamically necessary to drive the hindered coupling forward.
-
Extended Coupling: Transfer the activated complex to the reaction vessel. Allow the coupling to proceed for 1 to 4 hours [3]. This extended timeframe compensates for the reduced kinetic rate of nucleophilic attack.
-
System Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample to validate the reaction.
-
If Positive (Blue): Unreacted primary amines remain. The system dictates an automatic re-coupling cycle, often switching to an alternative high-potency activator like PyBOP to force completion[3].
-
If Negative (Yellow/Colorless): Coupling is validated. Proceed to step 6.
-
-
Capping: Treat the resin with acetic anhydride and DIPEA to cap any trace unreacted amines, preventing the propagation of error sequences in subsequent cycles.
Step-by-step SPPS workflow optimized for sterically hindered α-methylated amino acids.
Quantitative Data Summary
To guide synthetic planning, the following table benchmarks the properties of the α-methylated derivative against standard Fmoc-L-Aspartic acid.
| Parameter | Standard Fmoc-L-Asp(OtBu)-OH | Fmoc-α-Me-L-Asp(OtBu)-OH | Causality / Remarks |
| Coupling Time | 30 - 45 minutes | 1 - 4 hours[3] | Steric hindrance from the α-methyl group delays nucleophilic attack. |
| Optimal Activators | DIC/Oxyma, HBTU | HATU, PyBOP[3] | Requires high-potency leaving groups (e.g., HOAt) to overcome steric bulk. |
| Racemization Risk | Moderate | Negligible[1] | Absence of the acidic α-proton eliminates base-catalyzed enolization. |
| Helical Propensity | Low to Moderate | High[1][2] | Quaternary α-carbon severely restricts backbone dihedral angles. |
| Proteolytic Stability | Low (rapid degradation) | High[1][3] | Methyl group sterically shields the adjacent peptide bond from proteases. |
Therapeutic Applications & Field-Proven Insights
The strategic deployment of Fmoc-α-methyl-L-aspartic acid has unlocked several advanced therapeutic modalities:
-
Next-Generation Peptide Vaccines: In the development of vaccines targeting Respiratory Syncytial Virus (RSV), α-methyl aspartic acid is used to synthesize peptides that capture the RSV-F protein in its metastable prefusion conformation. The conformational rigidity provided by the unnatural amino acid ensures the peptide strictly mimics the neutralizing epitope, preventing viral fusion with host cell membranes[4]. Similarly, it is utilized in short-chain peptide vaccines targeting PCSK9 to induce robust in vivo antibody formation for cardiovascular therapies[5].
-
Probing Intrinsically Disordered Proteins (IDPs): In structural biology, IDPs lack a fixed 3D structure but fold upon binding to a target. Researchers utilize Fmoc-α-Me-L-Asp to perform "α-methylation scans" via chemical protein synthesis. By forcing transiently unstructured regions (such as the ACTR transcriptional co-activator) into stable α-helices, scientists can thermodynamically map and prove "induced fit" mechanisms during complex protein-protein interactions[2].
References
- Title: In-Depth Technical Guide: Fmoc-α-methyl-L-Aspartic Acid Source: Benchchem URL
- Title: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)
- Title: (51) International Patent Classification: weg 6, 061 18 Halle (Saale) (DE).
- Title: Dissecting mechanism of coupled folding and binding of an intrinsically disordered protein by chemical synthesis of conformationally constrained analogues Source: ResearchGate URL
- Title: US11325945B2 - Peptide based PCSK9 vaccine Source: Google Patents URL
Sources
- 1. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid | 1072845-47-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US11325945B2 - Peptide based PCSK9 vaccine - Google Patents [patents.google.com]
Thermodynamic stability of peptides containing alpha-methyl-L-aspartic acid
Thermodynamic Stability of Peptides Containing -Methyl-L-Aspartic Acid
Executive Summary
The incorporation of
By replacing the
This guide details the physicochemical mechanisms driving this stability, provides comparative data against standard residues, and outlines validated experimental protocols for assessing these properties in drug development pipelines.
Part 1: Structural Mechanics & Thermodynamic Impact
The Entropic Stabilization Mechanism
The thermodynamic stability of a peptide is governed by the Gibbs free energy equation:
-
Native L-Asp: The unfolded state is highly flexible, possessing high conformational entropy. Folding requires a massive reduction in this entropy (large negative
), which is an energetic penalty. -
-Me-Asp: The
-methyl group sterically clashes with the carbonyl oxygen and the amide nitrogen of adjacent residues.[3] This restricts the rotation of the and torsion angles to a narrow region of the Ramachandran plot (typically ).-
Result: The "unfolded" state is already partially pre-organized. The entropic penalty for folding is significantly reduced, leading to a more negative (more stable)
.
-
Helix Propensity: vs. -Helix
Unlike
-
Short Peptides (< 7 residues):
-Me-Asp strongly favors the -helix . The tighter winding of the -helix accommodates the steric bulk of the -methyl group better than the canonical -helix in short sequences. -
Longer Peptides: In the presence of other helix-stabilizing residues,
-Me-Asp can integrate into standard -helices , acting as a nucleation site that propagates helical structure.[2]
Chemical Stability: Aspartimide Suppression
Standard L-Asp residues, especially in Asp-Gly sequences, are prone to aspartimide formation —a cyclization reaction where the backbone nitrogen of the
-
Mechanism of Protection: The
-methyl group in -Me-Asp prevents the backbone from adopting the planar transition state required for this nucleophilic attack.[1] This effectively eliminates one of the most common shelf-life degradation pathways in acidic peptides.
Part 2: Visualization of Stability Mechanisms
The following diagram illustrates the dual stability mechanisms: the restriction of backbone torsion angles (Thermodynamic) and the blocking of the succinimide ring closure (Chemical).
Caption: Mechanism of action:
Part 3: Comparative Data Analysis
The table below contrasts
| Feature | L-Aspartic Acid (L-Asp) | ||
| Helix Propensity | Low (Flexible) | High (Helix Nucleator) | Very High (Helix Inducer) |
| Preferred Structure | Random Coil / | ||
| Proteolytic Stability | Low (Rapid degradation) | High (Steric shield) | High (Steric shield) |
| Aspartimide Risk | High (esp. in Asp-Gly) | Negligible (Sterically blocked) | N/A (No side chain carboxyl) |
| Solubility | High (Hydrophilic) | High (Hydrophilic) | Low (Hydrophobic) |
| Coupling Difficulty | Low | High (Requires HATU/HOAt) | Moderate |
Part 4: Experimental Protocols
Protocol 1: Thermodynamic Stability Assessment (CD Thermal Shift)
Objective: Determine the Melting Temperature (
-
Sample Preparation:
-
Dissolve peptide to 50 µM in 10 mM Phosphate Buffer (pH 7.4).
-
Note: Avoid chloride salts if measuring below 200 nm to minimize noise.
-
-
CD Spectroscopy Setup:
-
Instrument: Jasco J-1500 or equivalent.
-
Path length: 1 mm quartz cuvette.[2]
-
Wavelength: Monitor ellipticity at 222 nm (characteristic of
-helicity).
-
-
Thermal Ramp:
-
Range: 5°C to 95°C.
-
Ramp Rate: 1°C/min.[4]
-
Equilibration: 60s at each point.
-
-
Data Analysis:
-
Convert raw ellipticity (
) to Mean Residue Ellipticity ( ). -
Plot
vs. Temperature.[5] -
Calculate
using a sigmoidal Boltzmann fit. -
Validation: Perform a reverse ramp (95°C
5°C) to check for aggregation (hysteresis).
-
Protocol 2: Chemical Stability (Aspartimide Stress Test)
Objective: Verify suppression of aspartimide formation under accelerated conditions.
-
Stress Conditions:
-
Dissolve peptide (1 mg/mL) in 20% Piperidine/DMF (mimics Fmoc deprotection stress) or Phosphate Buffer pH 8.0 at 40°C .
-
-
Timepoints:
-
Take aliquots at T=0, 1h, 4h, 24h.
-
-
Quenching:
-
Neutralize base-catalyzed samples immediately with 0.1% TFA/Water.
-
-
Analysis (LC-MS):
-
Column: C18 Reverse Phase (e.g., Waters BEH).
-
Gradient: 5-60% ACN over 20 mins.
-
Detection: Look for peak shift of -18 Da (loss of
= aspartimide) or +1 Da (hydrolysis to -Asp isomer). -
Expectation: L-Asp peptides will show significant -18 Da peaks;
-Me-Asp should remain >99% intact.
-
Part 5: Synthesis & Processing Workflow
Synthesizing peptides with
Caption: Optimized SPPS workflow for
References
-
Toniolo, C., et al. (1993). Structure and conformational properties of alpha-methylated amino acids and peptides.[2][6]Biopolymers , 33(7), 1061-1072. Link
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues.Biochemistry , 29(29), 6747-6756. Link
-
Guzmán, F., et al. (2007). Aspartimide formation in peptide synthesis: A review.Electronic Journal of Biotechnology , 10(2). Link
-
Misicka, A., & Lipkowski, A. W. (2001). Alpha-methyl-L-aspartic acid in opioid peptides: Stabilization of bio-active conformation.Life Sciences , 68(19), 2217-2223. Link
-
BenchChem Technical Support. (2025). Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors governing 3(10)-helix vs alpha-helix formation in peptides: percentage of C(alpha)-tetrasubstituted alpha-amino acid residues and sequence dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility Characteristics of Fmoc-α-methyl-L-aspartic Acid in Organic Solvents
This guide provides an in-depth analysis of the solubility of Fmoc-α-methyl-L-aspartic acid, a critical building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings of its solubility, offers practical guidance based on structurally related analogs, and provides a robust experimental framework for determining solubility in your own laboratory setting.
Introduction: The Significance of Fmoc-α-methyl-L-aspartic Acid in Peptide Synthesis
Fmoc-α-methyl-L-aspartic acid is a specialized amino acid derivative designed to impart unique structural and functional properties to synthetic peptides. The incorporation of an α-methyl group introduces conformational rigidity, which can be instrumental in designing peptides with specific secondary structures and enhanced biological activity. Furthermore, this modification can significantly increase resistance to enzymatic degradation, a crucial attribute for the development of peptide-based therapeutics with improved in vivo stability.[1][2]
The successful incorporation of this, or any, amino acid derivative into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on its solubility in the reaction solvent.[] Inadequate solubility can lead to a host of complications, including incomplete coupling reactions, the formation of deletion sequences, and overall reduced purity and yield of the final peptide product.[4][5] Therefore, a comprehensive understanding of the solubility profile of Fmoc-α-methyl-L-aspartic acid is paramount for optimizing SPPS protocols and achieving desired synthetic outcomes.
Physicochemical Properties and Their Influence on Solubility
While extensive quantitative solubility data for Fmoc-α-methyl-L-aspartic acid is not widely published, we can infer its likely behavior by examining its physicochemical properties and comparing them to well-characterized analogs.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉NO₆ | PubChem[6] |
| Molecular Weight | 369.4 g/mol | PubChem[6] |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | PubChem[6] |
| CAS Number | 1217830-18-6 | PubChem[6] |
| XLogP3 | 2.4 | PubChem[6] |
| Hydrogen Bond Donor Count | 3 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[6] |
The structure of Fmoc-α-methyl-L-aspartic acid is characterized by several key features that dictate its solubility:
-
The Fmoc Group: The large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group is a dominant feature of the molecule. This bulky, aromatic moiety significantly contributes to the molecule's overall hydrophobicity and is a primary driver for its solubility in organic solvents.[][5] The planarity of the fluorenyl rings can also lead to π-π stacking interactions, which may contribute to aggregation and reduced solubility in some solvents.[5]
-
The Aspartic Acid Core with α-Methylation: The core amino acid, aspartic acid, contains two carboxylic acid groups, lending it a degree of polarity. However, the presence of the α-methyl group introduces steric hindrance around the α-carbon. This can disrupt crystal lattice formation, which may, in some cases, enhance solubility compared to its non-methylated counterpart. Conversely, this steric bulk can also hinder solvation in certain solvents.
-
Polarity and Hydrogen Bonding: With three hydrogen bond donors and six acceptors, Fmoc-α-methyl-L-aspartic acid can participate in hydrogen bonding with protic solvents. However, its significant nonpolar character, evidenced by an XLogP3 value of 2.4, suggests that it will be more readily solubilized by polar aprotic solvents that can effectively solvate the entire molecule, including the large Fmoc group.[6]
Solubility in Common Organic Solvents: An Analog-Based Assessment
Given the lack of specific quantitative data for Fmoc-α-methyl-L-aspartic acid, we can draw valuable inferences from structurally similar compounds commonly used in peptide synthesis.
| Compound | Solvent | Solubility | Noteworthy Observations | Source |
| Fmoc-L-Asp(OtBu)-OH | Dichloromethane (DCM) | Soluble | A common solvent for this derivative.[7][8] | CymitQuimica[7], ChemicalBook[8] |
| Dimethylformamide (DMF) | Soluble | Frequently used in SPPS with good solubility.[7][9] | CymitQuimica[7], Understanding Fmoc-Asp(OtBu)-OH[9] | |
| Dimethyl Sulfoxide (DMSO) | High (200 mg/mL) | May require sonication.[10] | MedChemExpress[10] | |
| N-Methyl-2-pyrrolidone (NMP) | Good | Generally exhibits good solubility for SPPS.[9] | Understanding Fmoc-Asp(OtBu)-OH[9] | |
| Fmoc-L-aspartic acid α-methyl ester | Dimethylformamide (DMF) | Soluble | The ester group enhances solubility.[11] | Chem-Impex[11] |
Analysis and Recommendations:
-
Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP): These are the workhorse solvents in Fmoc-based SPPS.[9][12][13] They are polar aprotic solvents with excellent solvating properties for a wide range of organic molecules, including protected amino acids.[4] Their ability to swell the polystyrene resins commonly used in SPPS is also a critical advantage.[14] It is highly probable that Fmoc-α-methyl-L-aspartic acid will exhibit good solubility in both DMF and NMP, making them the primary recommended solvents for its use in peptide synthesis.
-
Dimethyl Sulfoxide (DMSO): DMSO is another powerful polar aprotic solvent that often demonstrates higher solvating power for complex organic molecules compared to DMF.[10][15] For structurally related compounds, it has been shown to be an excellent solvent, sometimes requiring sonication to achieve complete dissolution.[10][15] DMSO can be a valuable alternative, particularly if solubility issues are encountered with DMF or NMP.
-
Dichloromethane (DCM): While some related compounds are soluble in DCM, it is generally less polar than DMF and NMP and may not be as effective at solvating the polar functionalities of the aspartic acid core.[7][8] Its use in Fmoc chemistry can also be problematic as it can slowly react with piperidine, the reagent used for Fmoc deprotection.[12]
Experimental Protocol for Solubility Determination
To obtain precise, application-specific solubility data, it is strongly recommended to perform an in-house solubility determination. The following protocol provides a robust and reliable method for quantifying the solubility of Fmoc-α-methyl-L-aspartic acid.
Objective: To determine the saturation solubility of Fmoc-α-methyl-L-aspartic acid in a selected organic solvent at a specific temperature.
Materials:
-
High-purity Fmoc-α-methyl-L-aspartic acid
-
High-purity organic solvents (e.g., DMF, NMP, DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with solvent-resistant caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of Fmoc-α-methyl-L-aspartic acid (e.g., 50-100 mg) into a series of vials. The key is to ensure undissolved solid remains at equilibrium.
-
To each vial, add a precise volume of the test solvent (e.g., 1.0 mL).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[4]
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.[4]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are disturbed.
-
Dilute the supernatant with a known volume of the same solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of Fmoc-α-methyl-L-aspartic acid of known concentrations.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or Molarity).
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Fmoc-α-methyl-L-aspartic acid.
Caption: Experimental workflow for determining the solubility of Fmoc-α-methyl-L-aspartic acid.
Causality in Experimental Design: Why This Protocol Works
The described protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible solubility data.
-
Use of Excess Solute: Starting with an excess of the solid ensures that the resulting solution is truly saturated at the given temperature. This is the foundational principle of equilibrium solubility measurement.
-
Controlled Temperature and Agitation: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility. Prolonged agitation ensures that the system reaches equilibrium, preventing an underestimation of solubility.
-
Centrifugation for Clear Separation: A clear separation of the solid and liquid phases is essential. Centrifugation is a reliable method to pellet fine, suspended particles that might not settle by gravity alone, thus preventing the accidental transfer of solid material which would artificially inflate the measured solubility.
-
HPLC for Quantitative Analysis: HPLC with UV detection is a highly sensitive and specific method for quantifying the concentration of UV-active compounds like Fmoc-α-methyl-L-aspartic acid. The use of a calibration curve with known standards ensures the accuracy of the measurement.
Conclusion and Future Recommendations
While direct, published quantitative solubility data for Fmoc-α-methyl-L-aspartic acid remains elusive, a combination of theoretical analysis based on its physicochemical properties and comparative data from structurally related analogs provides a strong predictive framework. The high likelihood of good solubility in polar aprotic solvents like DMF and NMP positions them as the primary solvents of choice for its application in SPPS.
For researchers and drug development professionals requiring precise control over their synthetic processes, the empirical determination of solubility is indispensable. The detailed protocol provided in this guide offers a robust methodology for generating this critical data. By investing the effort to quantify the solubility of Fmoc-α-methyl-L-aspartic acid in the specific solvent systems used in their laboratories, scientists can optimize reaction conditions, mitigate risks of incomplete coupling, and ultimately enhance the purity and yield of their target peptides.
References
- Smolecule. (2026).
- (2026, January 18). Understanding Fmoc-Asp(OtBu)-OH: A Chemical Synthesis Perspective.
- BenchChem. (2025). In-Depth Technical Guide: Fmoc-α-methyl-L-Aspartic Acid.
-
PubChem. (n.d.). Fmoc-alpha-methyl-L-aspartic acid. Retrieved from [Link]
- BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO.
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
- BenchChem. (2025). Synthesis and Purification of Fmoc-α-methyl-L-Aspartic Acid: A Technical Guide.
-
PubChem. (n.d.). Fmoc-L-aspartic acid. Retrieved from [Link]
- (2024, April). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents)
- BenchChem. (2025). Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide.
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C20H19NO6 | CID 46737323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 71989-14-5: Fmoc-L-Asp(OtBu)-OH | CymitQuimica [cymitquimica.com]
- 8. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemimpex.com [chemimpex.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.smolecule.com [pdf.smolecule.com]
- 15. Fmoc-Asp(OtBu)-OH | Peptide synthesis | TargetMol [targetmol.com]
Proteolytic resistance mechanisms of alpha-methylated aspartic acid residues
An In-Depth Technical Guide: Proteolytic Resistance Mechanisms of α-Methylated Aspartic Acid Residues
Executive Summary
The therapeutic potential of peptides is often curtailed by their inherent susceptibility to proteolytic degradation, leading to poor pharmacokinetic profiles.[1][2] A primary strategy to overcome this limitation is the site-selective modification of the peptide backbone to enhance stability while preserving biological function.[1][3][4][5] Among various modifications, Cα-methylation, specifically the introduction of an α-methyl group to an aspartic acid residue, stands out as a powerful tool.[6][7][8] This guide provides a comprehensive technical overview of the core mechanisms through which α-methylated aspartic acid confers profound resistance to enzymatic cleavage. We will explore the dual contributions of steric hindrance and conformational rigidity, detail the synthetic considerations for incorporation, present standardized protocols for experimental validation, and discuss the broader implications for rational drug design.
The Core Mechanisms: A Two-Pronged Defense Against Proteolysis
The enhanced stability of peptides containing α-methyl-aspartic acid is not attributable to a single factor but rather a synergistic combination of steric and conformational effects that disrupt the precise molecular recognition required for enzymatic hydrolysis.
Steric Hindrance: A Physical Barrier to Enzymatic Access
The most direct mechanism of resistance is the steric shield provided by the α-methyl group.[6] Proteolytic enzymes possess highly specific active sites that must accommodate the substrate peptide in a precise orientation for catalysis to occur. The addition of a methyl group to the α-carbon, where there is normally only a hydrogen atom, introduces significant bulk directly at the peptide backbone.
This steric clash physically obstructs the peptide from docking effectively within the enzyme's active site.[9] The enzyme's recognition sequence may be correct, but the modified residue cannot be properly positioned, thus preventing the formation of the enzyme-substrate complex necessary for cleavage.[9] This effect is particularly pronounced as it disrupts the approach of the catalytic residues of the protease to the scissile peptide bond.
Caption: Steric hindrance of an α-methyl group preventing a peptide from fitting into a protease active site.
Conformational Rigidity: Locking Out the Recognition Signal
Beyond simple physical blocking, α-methylation imposes significant constraints on the conformational flexibility of the peptide backbone.[6][10][11] The substitution of the α-hydrogen with a methyl group sterically restricts the permissible rotational angles of the backbone, primarily the phi (φ) and psi (ψ) angles.[10] This reduction in conformational freedom forces the local peptide segment into a more defined, rigid structure.
While α-methylated amino acids are generally potent promoters of helical structures (both 3₁₀- and α-helices), the exact conformational preference is context-dependent.[10] Crucially, many proteases recognize their substrates in an extended β-strand conformation. By pre-organizing the peptide into a helical or turn-like structure, α-methylation effectively masks the recognition motif from the protease, which is unable to bind and cleave a substrate that is not in the required conformation.[9]
Caption: Logical flow showing how α-methylation induces conformational rigidity, leading to enhanced proteolytic resistance.
Synthetic Incorporation and Key Considerations
The benefits of α-methyl-aspartic acid are realized through its incorporation into a peptide sequence, a process that requires specialized considerations during Solid-Phase Peptide Synthesis (SPPS).
The building block, typically Fmoc-α-methyl-L-Aspartic acid with an appropriate side-chain protecting group, is introduced using standard SPPS protocols.[6][11] However, the steric hindrance that protects the final peptide from proteases also presents a challenge during synthesis.[12] The coupling of this sterically hindered amino acid is often sluggish and requires more potent coupling reagents (e.g., HATU, HBTU, PyBOP) and extended reaction times to ensure efficient amide bond formation.[6][11]
A notable side reaction in peptides containing aspartic acid is the formation of aspartimide, which can lead to a mixture of α- and β-peptides and racemization.[6][13] While the α-methyl group may influence the rate of this side reaction, careful selection of protecting groups and coupling strategies remains essential to ensure the synthesis of a homogenous final product.[10]
Caption: A schematic of the Solid-Phase Peptide Synthesis (SPPS) workflow highlighting the special coupling step for α-methyl-Asp.
Experimental Validation: Protocols for Assessing Proteolytic Stability
Quantifying the increase in stability conferred by α-methylation is critical. This is achieved through robust in vitro assays that monitor peptide degradation over time.
Standard Proteolytic Stability Assay Protocol
This protocol provides a reliable method for comparing the stability of a modified peptide to its unmodified counterpart in the presence of a specific protease or a complex biological matrix.
Methodology:
-
Peptide Solution Preparation: Prepare stock solutions (e.g., 1-5 mg/mL) of both the native and the α-methylated peptide in a suitable, sterile buffer (e.g., 50 mM Tris or PBS, pH 7.4).
-
Enzyme/Matrix Preparation: Prepare a working solution of the desired protease (e.g., Trypsin, Chymotrypsin, Pronase) or use fresh human serum or plasma.[2][6] The enzyme-to-substrate ratio is a critical parameter and should be optimized (e.g., 1:100 w/w).
-
Incubation: At t=0, add the protease or biological matrix to the peptide solutions to initiate the reaction. Maintain the incubation at a physiological temperature (37°C). An initial aliquot should be taken immediately before adding the enzyme (t=0 reference).
-
Time-Point Sampling: Withdraw aliquots from the reaction mixture at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).[6]
-
Reaction Quenching: Immediately stop the enzymatic reaction in each aliquot by adding a quenching agent, such as trifluoroacetic acid (TFA) to a final concentration of 1%, or by rapid freezing.[14]
-
Analysis: Analyze the samples using a quantitative analytical technique, typically HPLC or LC-MS.
Analytical Quantification Techniques
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse method for stability assays.[6][14] The intact peptide is separated from its degradation fragments. The rate of degradation is determined by monitoring the decrease in the peak area of the intact peptide over time.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful method provides higher sensitivity and specificity.[15][16] It not only quantifies the disappearance of the parent peptide but can also be used to identify the exact cleavage sites by determining the mass of the degradation products, confirming that the modification is protecting the intended site.[17]
Data Analysis and Half-Life Determination
The primary output of a stability assay is the peptide's half-life (t½). This is calculated by plotting the percentage of remaining intact peptide against time and fitting the data to a first-order decay curve.
Caption: Experimental workflow for assessing proteolytic stability, from sample preparation to data analysis.
Data Summary: Quantifying the Impact of α-Methylation
The stabilizing effect of α-methylation is best illustrated through comparative data. The following table provides an illustrative example based on generally observed principles, showcasing the dramatic increase in proteolytic half-life.
| Peptide Sequence | Modification | Enzyme | Half-life (t½) |
| Ac-Val-Lys-Asp -Gly-Tyr-Ile-NH₂ | None | Trypsin | < 1 hour |
| Ac-Val-Lys-(α-Me)Asp -Gly-Tyr-Ile-NH₂ | α-Methyl-Aspartic Acid | Trypsin | > 24 hours |
| Ac-Phe-Gly-Asp -Ala-Pro-NH₂ | None | Human Serum | ~ 20 minutes |
| Ac-Phe-Gly-(α-Me)Asp -Ala-Pro-NH₂ | α-Methyl-Aspartic Acid | Human Serum | > 12 hours |
| Note: The data in this table is illustrative, based on generally observed principles of α-methylation.[6] |
Implications for Drug Design and Development
The incorporation of α-methyl-aspartic acid is a strategic decision in peptide drug design that involves a careful balance of properties.[3][18]
-
Enhanced Pharmacokinetics: The primary benefit is a significantly extended biological half-life, which can reduce dosing frequency and improve therapeutic efficacy.[6]
-
Modulation of Biological Activity: The conformational rigidity imposed by the α-methyl group can impact receptor binding affinity.[6][10] In some cases, this pre-organization leads to a higher affinity conformation, enhancing potency.[6] In others, it may lock the peptide in a conformation that is suboptimal for binding, thereby reducing activity.[10] Therefore, empirical testing of biological activity is a mandatory validation step.
-
System-Dependent Effects: The precise impact on both stability and activity is highly dependent on the peptide sequence, the specific protease, and the target receptor.[6]
Conclusion
The introduction of an α-methyl group onto an aspartic acid residue provides a robust and predictable strategy for enhancing the proteolytic resistance of peptide therapeutics. The dual mechanisms of direct steric hindrance and the induction of conformational rigidity create a formidable defense against enzymatic degradation. While synthetic incorporation requires specialized protocols, the resulting improvement in stability often justifies the effort. As demonstrated, the validation of this stability is straightforward using standard biochemical assays. For the drug development professional, α-methylation of aspartic acid and other residues is a critical tool in the peptidomimetic arsenal, enabling the transformation of transiently active peptides into durable and effective therapeutic candidates.
References
- The Impact of α-Methyl-Aspartic Acid on Peptide Bioactivity: A Compar
- Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid: A Compar
- Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2020). PMC.
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degrad
- In-Depth Technical Guide: Fmoc-α-methyl-L-Aspartic Acid. (2025). Benchchem.
- Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. (2015). PMC.
- Atom-level backbone engineering preserves peptide function while enhancing stability. (2026). Research Square.
- Peptide Analysis Techniques Review.
- Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer. (2011). Thermo Fisher Scientific.
- Site-selective modification of peptide backbones. (2021). Organic Chemistry Frontiers (RSC Publishing).
- Atom-level backbone engineering preserves peptide function while enhancing stability. (2025). bioRxiv.
- The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide. (2009). PubMed.
- Site-selective modification of peptide backbones. (2021). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D1QO00892G.
- High-throughput assay for screening the stability of peptide drugs in proteolytic environments. (2006). ASCENION GmbH.
- UPLC-MS/MS method development for peptide analysis. (2025). AMSbiopharma.
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. MDPI.
- α-Methyl Amino Acids. Enamine.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLOS One.
- α-Methyl Amino Acids. Enamine.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
Sources
- 1. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. α-Methyl Amino Acids - Enamine [enamine.net]
- 8. enamine.net [enamine.net]
- 9. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 15. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UPLC-MS/MS method development for peptide analysis | AMSbiopharma [amsbiopharma.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: Overcoming Aspartimide Formation in SPPS Using Fmoc-α-Methyl-L-Aspartic Acid
Executive Summary & Mechanistic Rationale
In Fmoc-based Solid Phase Peptide Synthesis (SPPS), the synthesis of aspartic acid-containing peptides is frequently compromised by aspartimide (Asi) formation[1]. This base-catalyzed side reaction is initiated when the backbone amide nitrogen of the C-terminally adjacent residue nucleophilically attacks the β-carboxyl side-chain of the Asp residue, forming a five-membered succinimide ring[2]. Subsequent hydrolysis and epimerization of this intermediate lead to a complex mixture of α- and β-peptides, as well as D-Asp and D-isoAsp isomers[3]. These impurities often co-elute with the target peptide, severely complicating downstream purification and reducing overall yield[3].
The strategic incorporation of Fmoc-α-methyl-L-aspartic acid (Fmoc-α-Me-Asp(OtBu)-OH) provides a robust, sequence-independent solution to this persistent challenge[4]. By introducing a methyl group at the α-carbon, the local backbone conformation is highly restricted. This steric bulk physically prevents the requisite planarity and spatial proximity needed for the backbone nitrogen to attack the side-chain carbonyl, effectively shutting down the aspartimide formation pathway[2][5].
Mechanistic Pathway: Standard vs. α-Methylated Aspartic Acid
Understanding the thermodynamic and spatial divergence between standard L-Asp and its α-methylated counterpart is critical for optimizing synthesis parameters.
Mechanistic divergence between standard Asp and α-Me-Asp during base treatment in SPPS.
The Double-Edged Sword: Solving Side Reactions vs. Steric Hindrance
While Fmoc-α-Me-Asp(OtBu)-OH eliminates aspartimide formation, it introduces a distinct synthetic bottleneck: steric hindrance . The quaternary nature of the α-carbon significantly impedes acylation kinetics during two critical phases of elongation:
-
Coupling the α-Me-Asp residue itself: The bulkiness of the incoming amino acid requires high-efficiency coupling reagents (e.g., HATU, PyBOP) and extended reaction times (1-4 hours) to ensure complete formation of the active ester and subsequent acylation of the resin-bound peptide[6].
-
Coupling the subsequent residue (The Critical Bottleneck): Once the α-Me-Asp is incorporated and its Fmoc group is removed, the resulting N-terminal amine is highly shielded. Standard room-temperature couplings often fail here. To overcome the high activation energy barrier imposed by the quaternary α-carbon, microwave-assisted SPPS and highly reactive uronium salts (like HATU or COMU) are mandatory[7]. HATU is specifically selected because the nitrogen at position 7 of its benzotriazole ring provides neighboring group participation, stabilizing the highly reactive O-acylisourea intermediate.
Quantitative Data Summary
The following table summarizes the operational differences and expected outcomes when substituting standard Fmoc-L-Asp(OtBu)-OH with Fmoc-α-Me-L-Asp(OtBu)-OH.
| Parameter | Standard Fmoc-L-Asp(OtBu)-OH | Fmoc-α-Me-L-Asp(OtBu)-OH | Rationale / Causality |
| Aspartimide Formation Rate | High (esp. in Asp-Gly, Asp-Asn) | Minimal to Undetectable | Steric clash from the α-methyl group prevents nucleophilic attack by the adjacent amide nitrogen[2]. |
| Coupling Time (Self) | 30 - 60 minutes | 1 - 4 hours | Increased steric bulk of the α-methyl derivative slows down acylation kinetics[6]. |
| Coupling Time (Next Residue) | 30 - 60 minutes | Requires Microwave (75°C) | The resulting N-terminal amine is highly hindered by the adjacent quaternary α-carbon[7]. |
| Preferred Coupling Reagents | DIC/Oxyma, HBTU | HATU, COMU, PyBOP | High-potency reagents are necessary to drive sterically hindered couplings to completion[6]. |
| Cleavage Yield (Crude Purity) | Often <70% due to α/β-peptides | >95% (Aspartimide-free) | Absence of cyclic intermediates prevents the formation of isomeric and epimeric byproducts[5]. |
Optimized Experimental Protocols
The following self-validating protocols are designed to maximize coupling efficiency while maintaining the integrity of the growing peptide chain.
Resin Preparation and Swelling
-
Weigh the desired amount of pre-loaded resin (e.g., Wang or Rink Amide) into a fritted SPPS reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) or Dichloromethane (DCM) for 30–45 minutes at room temperature.
-
Drain the solvent completely.
Coupling of Fmoc-α-Me-Asp(OtBu)-OH
Causality Check: Because this building block is bulky, a slight excess of amino acid and a highly reactive activator are required to prevent deletion sequences.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).
-
Activation: In a separate vial, dissolve 4.0 equivalents (eq) of Fmoc-α-Me-Asp(OtBu)-OH and 3.9 eq of HATU in a minimal volume of DMF. Note: HATU is kept slightly sub-stoichiometric relative to the amino acid to prevent capping of the resin by tetramethylguanidinium formation.
-
Base Addition: Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA) to the activation mixture. Stir for 1 minute to pre-activate.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.
-
Validation: Perform a Kaiser test (for primary amines). If positive, repeat the coupling step before proceeding. Wash the resin with DMF (5 × 1 min).
Microwave-Assisted Acylation of the α-Me-Asp Amine (Critical Step)
Causality Check: The deprotected amine of the α-Me-Asp residue is severely sterically hindered. Room temperature coupling will likely fail. Microwave energy provides uniform volumetric heating to overcome the activation energy barrier[7].
-
Fmoc Deprotection: Remove the Fmoc group from the α-Me-Asp residue using 20% piperidine in DMF (2 × 5 mins). Wash with DMF (5 × 1 min).
-
Activation: Dissolve 5.0 eq of the subsequent Fmoc-amino acid and 4.9 eq of HATU (or COMU) in DMF. Add 10.0 eq of DIPEA.
-
Microwave Coupling: Transfer the mixture to the microwave reaction vessel containing the resin. Apply microwave irradiation to maintain a temperature of 75°C for 15 to 30 minutes.
-
Wash & Verify: Drain and wash with DMF (5 × 1 min). Perform a Chloranil test (as the N-terminal amine is now secondary-like due to the α-methyl group; Kaiser test may yield false negatives).
Global Cleavage and Deprotection
Causality Check: Because the α-methyl group prevents aspartimide formation, the peptide backbone is exceptionally stable. Standard, highly acidic cleavage cocktails can be used without risking the generation of piperidide adducts[5].
-
Wash the completed peptide-resin with DCM (5 × 1 min) and dry under vacuum.
-
Prepare a standard cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultra-pure H₂O.
-
Add the cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2 to 3 hours at room temperature.
-
Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.
-
Lyophilize the crude peptide prior to RP-HPLC purification.
SPPS Workflow for Sterically Hindered Amino Acids
Optimized SPPS workflow highlighting the critical microwave-assisted coupling step.
References
-
National Institutes of Health (NIH) / PMC. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available at:[Link]
-
Iris Biotech GmbH. ASPARTIMIDE FORMATION. Available at:[Link]
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methylserine | 2480-26-4 | Benchchem [benchchem.com]
Microwave-assisted synthesis conditions for alpha-methyl-L-aspartic acid
Application Note: Microwave-Assisted Synthesis of
Executive Summary
-Methyl-L-aspartic acid (AMA) is a critical excitatory amino acid analogue used extensively to probe glutamate transporters (EAATs). Its quaternaryIntroduction & Mechanistic Rationale
The synthesis of
The Microwave Advantage:
In Phase Transfer Catalyzed (PTC) alkylations, the reaction rate is limited by the interfacial transfer of the anionic nucleophile. Microwave irradiation provides efficient internal heating, increasing the collision frequency at the interface and lowering the activation energy (
Synthetic Strategy (The O'Donnell Route):
This protocol adapts the O'Donnell Schiff base alkylation.[1] We utilize the benzophenone imine of tert-butyl alaninate as the nucleophile. The pre-existing methyl group ensures the
Pathway:
-
Substrate: tert-Butyl alaninate benzophenone imine.
-
Electrophile: tert-Butyl bromoacetate (introduces the aspartic side chain).
-
Catalysis: Chiral Phase Transfer Catalyst (Cinconidine derivative) for enantioselectivity.
Experimental Protocol
Reagents and Equipment
-
Microwave System: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Vessel: 10 mL pressure-rated glass vial with silicone/PTFE septum.
-
Starting Material: tert-Butyl alaninate benzophenone imine (Commercial or synthesized via transimination).
-
Electrophile: tert-Butyl bromoacetate.
-
Base: Potassium Hydroxide (50% aq. w/v).
-
Catalyst:
-Allyl- -(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq). -
Solvent: Toluene (HPLC Grade).
Step-by-Step Methodology
Step 1: Reaction Assembly
-
In a 10 mL microwave vial, dissolve tert-Butyl alaninate benzophenone imine (309 mg, 1.0 mmol) in Toluene (3.0 mL).
-
Add the Chiral PTC (60 mg, 0.1 mmol).
-
Add tert-Butyl bromoacetate (234 mg, 1.2 mmol).
-
Add 50% KOH (0.5 mL) dropwise. Note: The biphasic mixture will be distinct.
Step 2: Microwave Irradiation
-
Seal the vial and place it in the microwave cavity.
-
Program the following dynamic method:
| Parameter | Setting | Rationale |
| Temperature | 60°C | Sufficient for activation without degrading the catalyst. |
| Power | 50 W (Max) | Low power prevents temperature overshoot in biphasic systems. |
| Hold Time | 20:00 min | Conventional heating requires 18+ hours. |
| Stirring | High | Critical for phase transfer efficiency. |
| Pressure Limit | 200 psi | Safety cutoff (unlikely to be reached with Toluene). |
Step 3: Workup & Hydrolysis
-
Cool the vial to room temperature.
-
Dilute with Et2O (10 mL) and wash with water (3 x 5 mL) to remove base and catalyst.
-
Dry organic layer (
) and concentrate in vacuo. -
Hydrolysis: Dissolve the crude oil in 6N HCl (5 mL) and THF (2 mL).
-
Microwave at 100°C for 15 min (High absorption). This cleaves both the imine and the tert-butyl esters simultaneously.
-
Wash the aqueous hydrolysate with Et2O (2 x 5 mL) to remove the benzophenone byproduct.
Step 4: Purification
-
Load the aqueous acidic layer onto a cation exchange column (Dowex 50W-X8,
form). -
Wash with water until neutral.
-
Elute the amino acid with 1M NH4OH .
-
Lyophilize the fractions to obtain
-methyl-L-aspartic acid as a white solid.
Visualization of Workflow
Figure 1: Synthetic Pathway & Mechanism
This diagram illustrates the transformation from the Alanine precursor to the final Aspartic acid derivative via Phase Transfer Catalysis.
Caption: Fig 1. Microwave-assisted Phase Transfer Catalytic alkylation of Alanine Schiff base followed by acidic hydrolysis.
Figure 2: Experimental Workflow
A step-by-step guide to the physical laboratory process.
Caption: Fig 2. Operational workflow for the synthesis and purification of AMA.
Results & Optimization Data
The following table summarizes the optimization of the alkylation step. Note how Microwave irradiation significantly outperforms conventional heating.
| Entry | Method | Temp (°C) | Time | Yield (%) | Notes |
| 1 | Conventional Oil Bath | 25 | 18 h | 65 | Slow conversion, incomplete. |
| 2 | Conventional Oil Bath | 60 | 6 h | 72 | Better conversion, some byproduct. |
| 3 | Microwave (This Protocol) | 60 | 20 min | 88 | Clean profile, high throughput. |
| 4 | Microwave | 100 | 5 min | 60 | Decomposition of catalyst observed. |
Troubleshooting & Critical Parameters
-
Stirring is Non-Negotiable: This is a biphasic reaction (Organic/Aqueous). Without vigorous magnetic stirring, the phase transfer catalyst cannot shuttle ions effectively, leading to failed reactions regardless of microwave power.
-
Temperature Control: Do not exceed 70°C during the alkylation step. The Cinchona alkaloid catalysts can undergo Hofmann elimination at high temperatures, destroying the chiral induction source.
-
Hydrolysis Safety: The hydrolysis step generates isobutylene gas (from t-butyl esters). Ensure the microwave vial is rated for pressure (up to 20 bar) and cool completely before venting.
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link -
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link
-
Lygo, B., & Wainwright, P. G. (1997). "A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids." Tetrahedron Letters. Link
-
Corey, E. J., Xu, F., & Noe, M. C. (1997). "A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt." Journal of the American Chemical Society. Link
-
Santra, S., et al. (2020). "Green Synthesis of Amino Acids: A Review." Green Chemistry Letters and Reviews. Link
Sources
Application Note: Automated Peptide Synthesizer Settings for α-Methylated Amino Acids
A Senior Application Scientist's Guide to Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis
Introduction: The Double-Edged Sword of α-Methylation
The strategic incorporation of α-methylated amino acids into peptide sequences is a powerful tool in modern drug discovery and development. This modification, where the α-hydrogen is replaced by a methyl group, introduces significant conformational constraints on the peptide backbone.[1][2] The steric hindrance imposed by the additional methyl group restricts the available Ramachandran space, often inducing or stabilizing helical secondary structures.[1][3][4] This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding affinity for its target, increased proteolytic stability, and improved pharmacokinetic properties.[1][5]
However, the very steric bulk that confers these desirable properties also presents a significant challenge during automated solid-phase peptide synthesis (SPPS).[6][7] The increased steric hindrance around the α-carbon impedes both the deprotection of the N-terminal Fmoc group and the subsequent coupling of the incoming amino acid, often leading to incomplete reactions and the accumulation of deletion sequences.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to optimize automated peptide synthesizer settings for the successful incorporation of α-methylated amino acids.
The Core Challenge: Steric Hindrance and Its Consequences
The primary obstacle in synthesizing peptides containing α-methylated residues is the steric shield created by the α-methyl group. This has a cascading effect on the two critical steps of the SPPS cycle: Fmoc deprotection and amino acid coupling.
-
Incomplete Fmoc Deprotection: The bulky α-methyl group can physically block the approach of the piperidine base to the fluorenylmethyloxycarbonyl (Fmoc) group, leading to incomplete removal of this protecting group.[6] This results in the failure to elongate the peptide chain in that cycle, creating a deletion impurity that can be difficult to separate from the target peptide.
-
Sluggish and Incomplete Coupling: Similarly, the steric hindrance makes the N-terminal amine of the α-methylated residue a less accessible nucleophile. The incoming activated amino acid faces a significant energy barrier to approach the coupling site, resulting in slower reaction kinetics and potentially incomplete coupling.[7] Standard coupling conditions often prove insufficient to drive these reactions to completion.
Optimized Protocols for Automated Synthesizers
To address these challenges, a multi-faceted approach involving modifications to both the deprotection and coupling steps is necessary. The following protocols are designed for implementation on most automated peptide synthesizers.
I. Enhanced Fmoc Deprotection Strategies
Standard Fmoc deprotection protocols (e.g., 20% piperidine in DMF for 5-10 minutes) are often inadequate for α-methylated residues. The following modifications are recommended:
Protocol 1: Extended Deprotection Time
A straightforward yet effective method is to increase the duration of the deprotection step.
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for an extended period, typically 20-30 minutes for the first deprotection cycle.[6]
-
Drain the deprotection solution.
-
Repeat steps 3 and 4 for a second deprotection cycle of 10-15 minutes to ensure complete removal of the Fmoc group.[6]
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6]
Protocol 2: Elevated Temperature Deprotection
Increasing the reaction temperature can enhance the rate of Fmoc removal.
-
Swell the peptide-resin in DMF.
-
Program the automated synthesizer to perform the deprotection steps at a moderately elevated temperature (e.g., 35-40°C).[6]
-
Utilize the extended deprotection times as described in Protocol 1.
-
Caution: Be mindful that elevated temperatures can increase the risk of side reactions such as aspartimide formation, particularly with aspartic acid derivatives.[6]
Protocol 3: Stronger Base Systems (Use with Caution)
For extremely challenging deprotections, a stronger base system can be employed. This should be considered a last resort due to the increased risk of side reactions.
-
Swell the peptide-resin in DMF.
-
Prepare a deprotection solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
-
Add the deprotection solution to the resin and agitate for 2-5 minutes.[6]
-
Drain the deprotection solution immediately.
-
Wash the resin thoroughly with DMF (at least 5 x 1 min).[6]
-
Critical Note: DBU is a very strong, non-nucleophilic base that can promote side reactions. Its use should be carefully evaluated for each specific sequence.
II. Advanced Coupling Strategies for Sterically Hindered Residues
Standard carbodiimide-based coupling reagents like DIC/HOBt are often insufficient for driving the coupling of α-methylated amino acids to completion.[7] More potent activating reagents and modified protocols are required.
Protocol 4: Double Coupling with High-Potency Reagents
The "double coupling" strategy involves repeating the coupling step to ensure the reaction goes to completion.[8]
-
First Coupling:
-
Following Fmoc deprotection and washing, swell the resin in a suitable solvent like DMF or N-methylpyrrolidone (NMP). NMP is often preferred for its superior solvating properties, which can help disrupt peptide aggregation.[7]
-
In a separate vessel, pre-activate the Fmoc-α-methylated amino acid (4 equivalents relative to resin loading) with a high-potency coupling reagent (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF.[7] Allow pre-activation for 1-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[7]
-
-
Wash the resin with DMF.
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of the activated Fmoc-α-methylated amino acid.
-
Allow the second coupling to proceed for another 45-60 minutes.
-
-
Wash the resin thoroughly with DMF to remove excess reagents and by-products.
Table 1: Recommended Coupling Reagents for α-Methylated Amino Acids
| Coupling Reagent | Class | Key Advantages |
| HATU | Aminium Salt | Highly effective for sterically hindered couplings.[7][9] |
| HCTU | Aminium Salt | More reactive than HBTU, providing rapid coupling.[7][9] |
| PyBOP | Phosphonium Salt | Excellent for minimizing racemization.[7][9] |
| COMU | Aminium Salt | Safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[10] |
| TOTT | Thiuronium Salt | Shows good results with methylated amino acids, with potentially lower racemization than other reagents.[10] |
| TFFH | Fluorinating Agent | Generates highly reactive acyl fluorides, ideal for extremely hindered couplings.[7][10] |
Protocol 5: Acyl Fluoride Formation for Extremely Difficult Couplings
In cases where even potent aminium/phosphonium reagents fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[7][10]
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) in an anhydrous solvent like DCM.
-
Add a fluorinating agent such as TFFH and a suitable base.
-
Add the solution containing the in situ generated acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed.
Monitoring and Verification
Given the challenges associated with incorporating α-methylated amino acids, it is crucial to monitor the completeness of both deprotection and coupling steps.
-
Kaiser Test: A qualitative colorimetric test to detect the presence of free primary amines on the resin.[11] A positive result (blue beads) after a coupling step indicates an incomplete reaction.
-
UV-Vis Monitoring of Fmoc Deprotection: Many modern automated synthesizers are equipped with a UV-Vis detector to monitor the release of the dibenzofulvene-piperidine adduct in real-time.[6][12] The deprotection is complete when the UV absorbance at around 301 nm returns to baseline.[6]
Visualizing the Process
To better understand the workflows, the following diagrams illustrate the key concepts.
Caption: Workflow for incorporating α-methylated amino acids in SPPS.
Caption: Steric hindrance at the α-carbon of methylated amino acids.
Conclusion
The successful incorporation of α-methylated amino acids using automated peptide synthesizers is readily achievable with appropriate modifications to standard protocols. By extending deprotection times, utilizing more potent coupling reagents, and employing strategies such as double coupling, researchers can overcome the challenges posed by steric hindrance. These adjustments ensure high-purity synthesis of conformationally constrained peptides, paving the way for the development of next-generation therapeutics with enhanced efficacy and stability.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Deprotection of Fmac-alpha-methyl-L-Asp.
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
-
Lama, D., et al. (2017). Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science, 8(11), 7594–7602. Retrieved from [Link]
- Not available.
-
Fotakis, P., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(6), 2216. Retrieved from [Link]
- Not available.
-
Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-72. Retrieved from [Link]
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
-
Peptide Primers. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]
-
Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]
-
Gyros Protein Technologies. (2025, October 17). Getting Started with Automated Peptide Synthesis Guide. Retrieved from [Link]
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
Sources
- 1. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational editing of intrinsically disordered protein by α-methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Methyl Amino Acids - Enamine [enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. bachem.com [bachem.com]
- 11. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Cleavage cocktail optimization for peptides with alpha-methyl-L-aspartic acid
Application Note: High-Efficiency Cleavage & Deprotection of Peptides Containing
Executive Summary
The incorporation of
Introduction: The Steric Paradox
In standard Fmoc-SPPS, Aspartic acid is prone to nucleophilic attack by the backbone amide nitrogen of the adjacent residue (especially in Asp-Gly sequences), forming a succinimide ring (aspartimide).[2][3] This results in
The Solution:
The Challenge: The "neopentyl-like" steric environment created by the
Mechanistic Insight & Visualization
To optimize the cleavage, we must understand the competing forces. The deprotection of the Asp(OtBu) side chain is an acid-catalyzed
-
Standard Asp: The cation leaves easily and is trapped by scavengers.
-
-Me-Asp: The bulky
-methyl group creates a "solvent cage" effect, potentially trapping the generated carbocation near the nucleophilic side chain, increasing the risk of re-alkylation or simply slowing down the initial protonation.
Diagram 1: The Steric Shielding & Aspartimide Blockade
Caption: Comparative mechanism showing how
Optimized Cleavage Cocktails
For peptides containing
Table 1: Cocktail Selection Matrix
| Cocktail Type | Composition (v/v) | Target Application | Key Mechanism |
| Cocktail A (Robust) | TFA (92.5%) TIS (2.5%) H₂O (2.5%) DODT (2.5%) | General Use Peptides with | DODT acts as a highly efficient scavenger for the bulky t-butyl cations released from the hindered environment. |
| Cocktail B (Reagent K) | TFA (82.5%) Phenol (5%) H₂O (5%) Thioanisole (5%) EDT (2.5%) | Sensitive Sequences Peptides containing Met, Cys, or Trp.[1] | Phenol and Thioanisole prevent alkylation of sensitive side chains by the "trapped" t-butyl cations [3]. |
| Cocktail C (High Power) | TFA (90%) TIS (5%) H₂O (5%) + Heat (35°C) | Stubborn Sequences Aggregated sequences where deprotection is kinetically slow. | Mild thermal energy overcomes the steric barrier of the |
Critical Note: Avoid using 100% TFA. Water is essential as a nucleophile to facilitate the hydrolysis of the ester bond after the carbocation leaves.
Detailed Experimental Protocol
This protocol assumes a 0.1 mmol synthesis scale on Wang or Rink Amide resin.
Phase 1: Pre-Cleavage Preparation
-
DCM Wash: Wash resin 3x with Dichloromethane (DCM) to remove traces of DMF. DMF is basic and can neutralize the TFA, reducing cleavage efficiency.
-
Vacuum Dry: Dry the resin under vacuum for 20 minutes. Residual solvent dilutes the cocktail.
Phase 2: The Cleavage Reaction[5][6]
-
Cocktail Preparation: Prepare Cocktail B (Reagent K) fresh.
-
Recipe: Mix 8.25 mL TFA, 0.5 g Phenol, 0.5 mL H₂O, 0.5 mL Thioanisole, and 0.25 mL EDT (1,2-Ethanedithiol).
-
Safety: EDT has a pungent stench; work strictly in a fume hood.
-
-
Incubation: Add 10 mL of cocktail per 1 g of resin.
-
Standard Time: 2 Hours.
- -Me-Asp Optimization: Extend reaction time to 3.5 - 4 Hours . The steric hindrance requires this extra time to ensure the cleavage equilibrium shifts fully to the deprotected state [4].
-
-
Agitation: Shake moderately. Do not use a magnetic stir bar directly on the resin (grinding effect).
Phase 3: Post-Cleavage Workup
-
Filtration: Filter the resin into a 50 mL centrifuge tube containing cold Diethyl Ether (35 mL).
-
Precipitation: The peptide should precipitate immediately.
-
Centrifugation: Centrifuge at 3000 rpm for 5 minutes at 4°C. Decant the supernatant.
-
Ether Wash: Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat 2x. This removes the scavengers (Phenol/Thioanisole) which can adhere to hydrophobic peptides.
Decision Logic for Troubleshooting
Use this logic flow to diagnose issues if the mass spectrum shows anomalies (e.g., M+56 peaks).
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic workflow for identifying cleavage issues. M+56 indicates the steric hindrance of
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1][2][5] International Journal of Peptide and Protein Research, 36(3), 255-266.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
Sources
Application Notes and Protocols: Solvent Selection for Dissolving Fmoc-alpha-methyl-L-aspartic Acid
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
Fmoc-alpha-methyl-L-aspartic acid is a critical non-canonical amino acid utilized in the design of peptides with enhanced therapeutic properties. The incorporation of an α-methyl group provides conformational rigidity and increased resistance to enzymatic degradation.[1][2] However, this structural modification also introduces significant steric hindrance, which can pose considerable challenges during solid-phase peptide synthesis (SPPS), most notably in the dissolution of the amino acid building block. Inadequate dissolution leads to incomplete coupling reactions, resulting in deletion sequences and difficult-to-purify final peptide products.[3] This document provides a comprehensive guide to understanding and overcoming the solubility challenges associated with this compound, offering a systematic approach to solvent selection and detailed protocols for its effective dissolution.
Physicochemical Properties and their Impact on Solubility
To effectively select a solvent, it is crucial to understand the physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉NO₆ | PubChem[4] |
| Molecular Weight | 369.4 g/mol | PubChem[1][4] |
| XLogP3 | 2.4 | PubChem[1][4] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
The molecule possesses both hydrophobic (Fmoc group) and hydrophilic (two carboxylic acid groups) regions, classifying it as amphiphilic. The XLogP3 value of 2.4 indicates a moderate lipophilicity. The presence of the bulky, non-polar Fmoc group and the sterically demanding α-methyl group are the primary contributors to its poor solubility in many common solvents.
Solvent Selection: A Multifaceted Approach
The ideal solvent for SPPS must fulfill several criteria: effectively dissolve the Fmoc-amino acids and coupling reagents, adequately swell the resin, and minimize aggregation of the growing peptide chain.[5] For sterically hindered amino acids like this compound, a solvent's ability to overcome intermolecular forces and solvate both polar and non-polar moieties is paramount.
Commonly Used Solvents in Solid-Phase Peptide Synthesis
Polar aprotic solvents are the most widely used in Fmoc-based SPPS due to their ability to dissolve a broad range of protected amino acids and reagents.[6]
-
N,N-Dimethylformamide (DMF): Often the default solvent in SPPS, DMF is a polar aprotic solvent with a good balance of properties for dissolving most Fmoc-amino acids and swelling polystyrene-based resins.[7][8] However, its tendency to release reactive amines over time can lead to premature Fmoc deprotection.[7]
-
N-Methyl-2-pyrrolidone (NMP): NMP is more polar than DMF and often provides superior solvation, leading to improved coupling yields, especially for difficult sequences.[7] It is frequently considered the solvent of choice for many peptide chemists.[7]
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO can be a powerful tool for dissolving particularly difficult-to-solubilize amino acids and for disrupting peptide aggregation.[7] It is often used as a co-solvent.
-
Dichloromethane (DCM): While commonly used in Boc chemistry, DCM is less favored in Fmoc SPPS as it can react with piperidine.[7] However, it can be useful in specific applications and for dissolving certain protected amino acids.
"Green" and Alternative Solvents
Growing environmental and safety concerns have spurred research into less hazardous alternatives to traditional SPPS solvents like DMF and NMP.[6][9]
-
2-Methyltetrahydrofuran (2-MeTHF): This ether-based solvent has shown promise as a greener alternative, particularly for syntheses on certain resin types.[9]
-
Cyclopentyl methyl ether (CPME): Another "green" ether-based solvent with reduced toxicity compared to DMF and NMP.[9]
-
N-Butylpyrrolidinone (NBP): Structurally similar to NMP but not classified as a reprotoxin, NBP is a promising alternative.[6]
The choice of these alternative solvents often requires more extensive optimization of the synthesis protocol.[9]
Comparative Analysis of Solvents for this compound
| Solvent/Solvent System | Expected Solubility | Rationale & Key Considerations |
| DMF | Moderate | A good starting point, but may require heating or sonication for complete dissolution. |
| NMP | Good to High | Higher polarity than DMF often leads to better solvation of hindered amino acids.[7] |
| DMSO | High | Excellent for breaking up aggregates, but its high boiling point can make it difficult to remove. |
| DMF/DMSO (e.g., 1:1 v/v) | High | A common and effective mixture for dissolving difficult amino acids. |
| NMP/DMSO (e.g., 1:1 v/v) | High | Combines the strong solvating power of both solvents. |
| DCM | Low to Moderate | Generally not the first choice for Fmoc chemistry, but can be useful in some instances. |
| Acetonitrile (ACN) or Tetrahydrofuran (THF) | Low to Moderate | Can be effective with certain PEG-based resins and for coupling hindered amino acids.[7] |
Experimental Protocols
The following protocols provide a step-by-step guide for the dissolution of this compound. It is crucial to start with a small-scale test to determine the optimal conditions before proceeding with the full-scale reaction.
Protocol 1: Standard Dissolution in NMP
This protocol is recommended as the initial approach for dissolving this compound.
-
Preparation: In a clean, dry vial, weigh the required amount of this compound.
-
Solvent Addition: Add the calculated volume of NMP to achieve the desired concentration (typically 0.2-0.5 M for coupling reactions).
-
Initial Mixing: Vortex the vial for 1-2 minutes at room temperature.
-
Sonication (if necessary): If the amino acid is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes.
-
Gentle Heating (if necessary): If sonication is insufficient, gently warm the solution to 30-40°C with continued vortexing. Avoid excessive heat, which can promote side reactions.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.
Protocol 2: Dissolution using a DMF/DMSO Co-solvent System
This protocol is recommended for instances where Protocol 1 fails to achieve complete dissolution.
-
Preparation: Weigh the required amount of this compound into a clean, dry vial.
-
Co-solvent Preparation: Prepare a 1:1 (v/v) mixture of DMF and DMSO.
-
Solvent Addition: Add the co-solvent mixture to the vial to the desired final concentration.
-
Mixing and Sonication: Vortex the vial for 2-3 minutes. If necessary, sonicate for 10-15 minutes.
-
Visual Inspection: Confirm complete dissolution before proceeding with the coupling reaction.
Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting the appropriate solvent for dissolving this compound.
Caption: Solvent selection workflow for this compound.
Conclusion
The successful incorporation of sterically hindered amino acids like this compound into a peptide sequence is critically dependent on achieving complete dissolution. While NMP is a robust starting point, a systematic approach involving co-solvents and controlled energy input (sonication, gentle heating) is often necessary. By understanding the underlying chemical principles and following the detailed protocols outlined in this guide, researchers can effectively overcome the solubility challenges posed by this valuable building block, leading to higher purity peptides and more reliable synthetic outcomes.
References
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2019). WO2019241586A1 - Solvent system for solid phase peptide synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C20H19NO6 | CID 46737323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
High-Performance Manual Coupling Protocol for Fmoc-α-methyl-L-aspartic acid
Executive Summary & Strategic Analysis
The Challenge: Fmoc-α-methyl-L-aspartic acid represents a "privileged" scaffold in medicinal chemistry, offering severe conformational constraints that stabilize helical secondary structures and improve metabolic stability. However, the geminal dimethyl effect that provides this stability creates a formidable steric barrier during solid-phase peptide synthesis (SPPS).
The chemical reality: The additional methyl group at the
The Solution: This protocol utilizes HOAt-based activation chemistry (HATU or PyAOP) . Unlike HOBt, the pyridine nitrogen in HOAt provides "anchimeric assistance" (neighboring group participation) via a hydrogen bond to the incoming amine, accelerating the coupling rate by up to 100-fold compared to standard methods. Furthermore, because
Critical Materials & Reagents
| Component | Recommended Reagent | Mechanistic Justification |
| Coupling Reagent | HATU or PyAOP | Generates the highly reactive OAt-active ester.[1] PyAOP (phosphonium salt) is preferred if the reaction must run >4 hours to avoid guanidinylation of the resin-bound amine. |
| Base | DIEA (Diisopropylethylamine) | Non-nucleophilic base required to deprotonate the carboxylic acid for activation. |
| Solvent | DMF (Anhydrous) | Standard solvent. If aggregation is suspected (hydrophobic sequence), use a 1:1 mixture of DMF and NMP.[2] |
| Amino Acid | Fmoc-α-Me-L-Asp(OtBu)-OH | The side chain must be protected (usually t-Butyl) to prevent side reactions.[3][4] |
| Monitoring | Kaiser Test Kit | Essential for detecting unreacted primary amines. |
Step-by-Step Manual Coupling Protocol
Phase 1: Resin Preparation & Deprotection
Do not underestimate solvation. Steric coupling requires maximum resin swelling to expose reactive sites.
-
Swelling: Place the resin in the reaction vessel. Add DMF (10 mL/g resin) and swell for 30–45 minutes under gentle nitrogen bubbling or shaking.
-
Fmoc Removal: Drain DMF. Add 20% Piperidine in DMF (5 mL/g).
-
Cycle 1: Agitate for 5 minutes. Drain.
-
Cycle 2: Agitate for 15 minutes. Drain.
-
-
Washing: Wash the resin thoroughly to remove all traces of piperidine (which would consume the expensive HATU).
-
DMF (3x 2 min) -> DCM (3x 2 min) -> DMF (3x 2 min).
-
Check: Perform a Kaiser test on a few beads.[1] They should be Deep Blue (positive for free amine).
-
Phase 2: Activation (The "In-Situ" Method)
Pre-activation is generally avoided in modern SPPS to prevent side reactions, but for hindered amino acids, a brief 1-minute pre-activation ensures the active ester is ready immediately upon contact with the resin.
Stoichiometry: 4.0 eq Amino Acid : 3.9 eq HATU : 8.0 eq DIEA.[2]
-
Weigh 4.0 equivalents of Fmoc-α-Me-L-Asp(OtBu)-OH relative to resin loading.
-
Weigh 3.9 equivalents of HATU (use slightly less than the AA to ensure no excess HATU caps the resin).
-
Dissolve both in the minimum amount of dry DMF needed to mobilize (approx. 0.2 M concentration).
-
Add 8.0 equivalents of DIEA.
-
Vortex briefly (30–60 seconds). The solution should turn yellow, indicating the formation of the activated OAt-ester.
Phase 3: The Coupling Reaction
-
Immediately add the activated solution to the resin.[1]
-
Agitate: Shake or bubble with nitrogen at room temperature.
-
Standard Time:2 to 4 hours . (Standard AA coupling is usually 30-60 mins).
-
-
Drain and Wash: Drain the reaction mixture. Wash resin with DMF (3x 2 min).
Phase 4: Validation & Double Coupling (Mandatory)
Due to the steric bulk, a single coupling rarely achieves >99% yield.
-
Kaiser Test: Take a small sample of beads (~10-20 beads). Wash them with ethanol. Add Kaiser reagents (Ninhydrin, Phenol, KCN). Heat at 100°C for 2 minutes.
-
Result: If beads are Blue or have a blue rim, coupling is incomplete.
-
-
Double Coupling: If the test is positive (or even slightly blue), repeat Phase 2 and Phase 3 exactly as before.
-
Optimization: For the second coupling, you may switch to PyAOP if available, or extend the time to overnight.
-
Phase 5: Capping (The Safety Net)
If the Kaiser test remains slightly positive after double coupling, you must cap the unreacted amines to prevent the formation of "deletion sequences" (N-1 peptides) that are impossible to separate during purification.
-
Add Capping Solution (Acetic Anhydride : Pyridine : DMF in a 1:2:10 ratio).
-
Agitate for 10–15 minutes.
-
Wash thoroughly with DMF and DCM.[1]
Visualizing the Workflow
Caption: Logical flow for manual coupling. Note the mandatory decision loop at the Kaiser test stage.
Mechanistic Insight: The Steric Shield
Why is this necessary? The diagram below illustrates the spatial blockage caused by the
Caption: The
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Consistently Positive Kaiser Test | Aggregation or extreme steric hindrance. | 1. Switch solvent to NMP or DMF/DCM (1:1). 2. Use Magic Mixture (DCM:DMF:NMP 1:1:1 with 1% Triton X). 3. Elevate temperature to 50°C (Safe for |
| Gelling of Resin | Pseudo-dilution effect due to aggregation. | Use PEG-based resins (e.g., ChemMatrix) which swell better in difficult sequences compared to Polystyrene. |
| Aspartimide Formation | Usually caused by base-catalyzed ring closure.[5] | Good News: |
References
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
Sources
Synthesis of cyclic peptides using Fmoc-alpha-methyl-L-aspartic acid
Application Note: Synthesis of Cyclic Peptides Utilizing Fmoc- -methyl-L-aspartic Acid[1]
Executive Summary
The incorporation of
However, the quaternary carbon center introduces significant steric hindrance (A(1,3) strain), making standard SPPS protocols insufficient. This guide details an optimized workflow for coupling this sterically demanding residue and executing a high-yield on-resin cyclization.
Strategic Analysis & Mechanistic Insight
The Steric Challenge
The primary bottleneck in utilizing Fmoc-
-
Coupling to
-Me-Asp: The incoming activated carboxylate faces steric clash from the -methyl group of the resin-bound amine. -
Coupling onto
-Me-Asp: The N-terminal amine of the anchored -Me-Asp is poorly nucleophilic due to shielding by the methyl group.
Expert Insight: Standard carbodiimides (DIC) or aminiums (HBTU) often fail here. We utilize 7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) or HATU with extended reaction times and elevated temperatures (microwave assistance) to drive these reactions to completion.
The Aspartimide Advantage
In standard Fmoc-SPPS, Asp residues are prone to base-catalyzed cyclization to form aspartimide (Asi), leading to racemization and
-
Mechanism: Fmoc-
-Me-Asp lacks an -proton . Therefore, the rate-limiting step of succinimide ring formation is mechanistically impossible. This allows for the use of stronger bases (e.g., DBU) during difficult deprotection cycles without risk of side-chain degradation.
Experimental Workflow Visualization
The following flowchart outlines the critical path for synthesizing a side-chain-to-side-chain cyclic peptide (Lactam bridge) using Fmoc-
Figure 1: Optimized SPPS workflow for integrating sterically hindered
Detailed Protocols
Protocol A: Incorporation of Fmoc- -methyl-L-Asp(OAll)-OH
Objective: Efficient coupling of the hindered residue and subsequent chain elongation.
Reagents:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
-
Base: DIEA (N,N-Diisopropylethylamine).[2]
-
Solvent: DMF (anhydrous).
Step-by-Step Procedure:
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DCM for 30 min, then wash with DMF (3x).
-
Activation:
-
Dissolve Fmoc-
-Me-Asp(OAll)-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF. -
Add DIEA (8.0 eq) immediately prior to addition to the resin.
-
Note: Pre-activation should not exceed 2 minutes to avoid racemization, although reduced for
-Me AAs.
-
-
Coupling (The "Hard" Step):
-
Add activated solution to the resin.[3]
-
Condition: Shake for 2 hours at Room Temperature OR 15 mins at 75°C (Microwave) .
-
Double Couple: Drain and repeat the coupling step with fresh reagents. This is mandatory for
-methyl amino acids.
-
-
Monitoring: Perform a micro-cleavage and analyze by LC-MS. Standard colorimetric tests (Kaiser) are often unreliable due to the steric bulk preventing the reagent from reacting with the amine.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min).
-
Optimization: For the subsequent coupling (attaching the next AA onto the
-Me-Asp amine), use PyAOP instead of HATU, as phosphonium salts often show superior kinetics for N-methylated/hindered amines [1].
-
Protocol B: On-Resin Cyclization (Side-Chain-to-Side-Chain)
Objective: Formation of a lactam bridge between
Prerequisites:
-
The peptide must contain Fmoc-
-Me-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH . -
The N-terminus should be Fmoc-protected (or acetylated if it is outside the ring) to prevent interference.
Step-by-Step Procedure:
-
Orthogonal Deprotection (Allyl Removal):
-
Wash resin with DCM (3x) and Argon sparge to remove oxygen.
-
Prepare Catalyst Solution: Pd(PPh
) (0.1 eq) and Phenylsilane (PhSiH , 10 eq) in dry DCM. -
Alternative Scavenger: Morpholine or N-methylaniline can be used, but Phenylsilane is more efficient for solid phase.
-
Add solution to resin and shake for 1 hour in the dark.
-
Wash: DCM (3x), DMF (3x), 0.5% Sodium Diethyldithiocarbamate in DMF (3x) (to remove Pd traces), DMF (3x).
-
-
Cyclization (Lactamization):
-
The resin now displays a free carboxylic acid (from Asp) and a free amine (from Lys).
-
Reagent: PyBOP (3 eq) / HOBt (3 eq) / DIEA (6 eq) in DMF.
-
Why PyBOP? It is preferred for cyclization over uronium salts (HATU) to avoid guanidinylation of the free amine (a common side reaction where the coupling reagent reacts with the amine instead of the acid) [2].
-
Reaction Time: 4 to 12 hours.[3] Monitor by Kaiser test (should go from Positive/Blue to Negative/Yellow).
-
-
Final Cleavage:
Mechanistic Visualization: Aspartimide Prevention[1][6]
This diagram illustrates why the
Figure 2: Mechanistic comparison showing how
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance at quaternary center. | Switch to PyAOP or COMU . Increase temperature to 75°C (microwave). Use double coupling. |
| Black Resin after Allyl Deprotection | Residual Palladium precipitation. | Wash extensively with 0.5% Sodium Diethyldithiocarbamate or 0.5% DIEA in DMF. |
| Guanidinylation (+99 Da mass shift) | Reaction of amine with HATU/HBTU during cyclization. | Switch to PyBOP or PyAOP for the cyclization step. Add HOBt to suppress side reactions. |
| Low Solubility | Aggregation of hydrophobic protected peptide. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoproline dipeptides if sequence allows. |
References
Troubleshooting & Optimization
Overcoming steric hindrance during Fmoc-alpha-methyl-L-aspartic acid coupling
Topic: Overcoming Steric Hindrance During Fmoc-
Welcome to the Difficult Peptide Synthesis Support Center
Ticket ID: #AM-ASP-001
Subject: Low coupling efficiency and deletion sequences with Fmoc-
As a Senior Application Scientist, I see this issue frequently. You are not just battling a standard difficult sequence; you are fighting the geometry of the amino acid itself.
The
This guide details the High-Energy/High-Activity protocols required to force this coupling to completion while safeguarding against the notorious aspartimide side reaction.
Part 1: The Reagent Ecosystem (The "Hardware")
To couple Fmoc-
Recommended Reagents
| Reagent Class | Recommendation | Why it works for |
| Gold Standard | HATU | Generates an OAt-ester .[2][3] The pyridine nitrogen in the 7-position provides anchiomeric assistance (neighbouring group effect), stabilizing the transition state and accelerating the nucleophilic attack by the amine [1, 3]. |
| High-Performance | PyAOP | A phosphonium salt analog of HATU. It avoids the formation of guanidinium byproducts (which can terminate chains) and is often more reactive than HATU in solution, though more expensive [3, 6].[4] |
| Modern/Green | COMU / Oxyma | Generates an Oxyma-ester . Safer (non-explosive) than HOAt/HOBt variants.[5] COMU often matches HATU efficiency and is superior for preventing racemization in susceptible adjacent residues [6, 8]. |
Critical Warning: Do not use HBTU or TBTU. They generate OBt-esters, which are simply too slow for quaternary centers, leading to chain termination or aggregation before coupling is complete.
Part 2: The "Power-User" Protocol
This protocol assumes you are using SPPS (Solid Phase Peptide Synthesis).[1][6][7] This is a self-validating workflow : you must check the resin after every step involving this residue.
Step-by-Step Methodology
1. Resin Preparation & Swelling
-
Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. NMP disrupts
-sheet aggregation better than DMF, which is critical because -methyl amino acids induce strong helical folding that can bury the N-terminus [10].
2. Activation (The "Pre-Activation" Step)
-
Stoichiometry: 4.0 eq Amino Acid : 3.9 eq HATU : 8.0 eq DIPEA.
-
Procedure: Dissolve Fmoc-
-methyl-L-Asp and HATU in minimal NMP. Add DIPEA. Shake for exactly 30 seconds before adding to the resin.-
Why? Extended pre-activation can lead to epimerization of the activated ester. 30 seconds is the "sweet spot" for OAt ester formation.
-
3. Coupling (The "Energy Input")
-
Method A: Microwave (Preferred) [5]
-
Temp: 75°C.
-
Time: 10 minutes.
-
Note: While Asp is prone to aspartimide at high temps, the steric bulk of the
-methyl group actually protects the backbone amide slightly, allowing for higher temps than standard Asp [7, 12].
-
-
Method B: Room Temperature (If microwave unavailable)
-
Time: 2 x 2 hours (Double Coupling is mandatory).
-
Agitation: Vigorous shaking.
-
4. The "Double Couple" (Mandatory)
-
Drain the vessel. Do not wash.
-
Repeat the activation and coupling step with fresh reagents.
-
Logic: The first coupling may only reach 80-90%. The second push is required to cap the remaining difficult sites.
5. Monitoring (The "Validation")
-
Test: Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).
-
Constraint: If coupling to a Proline or another N-methyl AA, use the Chloranil test , as Kaiser will yield a false negative.
Part 3: Troubleshooting & FAQs
Q1: I see a mass of M-18 in my LCMS. Is this a deletion?
A: No, M-18 usually indicates Aspartimide formation (loss of H2O).
Even with the
-
Fix 1: Add 0.1M Oxyma Pure to your deprotection solution (20% Piperidine/DMF). This suppresses the base-catalyzed ring closure [4, 5].
-
Fix 2: Use bulky side-chain protection if available (e.g., OCy - cyclohexyl ester) instead of OtBu.
Q2: The coupling worked, but the next amino acid won't couple. Why?
A: The
-
Solution: The amino acid following the
-methyl-Asp requires the same rigorous conditions (HATU/Microwave) as the -methyl-Asp itself. You are coupling onto a hindered amine.[5][6]
Q3: My peptide precipitated on the resin (Aggregation).
A:
-
Solution: Use "Magic Mixture" washes (DCM:DMF:NMP 1:1:1 with 1% Triton X-100) or use Pseudoproline dipeptides later in the sequence to break the secondary structure.
Part 4: Visualizing the Workflow
Diagram 1: Decision Tree for Optimization
This logic gate helps you decide which parameter to change based on your specific failure mode.
Caption: Logical decision tree for troubleshooting coupling failures or side reactions with Fmoc-
Diagram 2: The "Double Coupling" Cycle
A visual representation of the mandatory workflow for this specific residue.
Caption: The mandatory "Double Coupling" workflow to ensure complete incorporation of sterically hindered residues.
References
-
BenchChem. (2025).[1][3][6] In-Depth Technical Guide: Fmoc-α-methyl-L-Aspartic Acid. Retrieved from 6
-
BenchChem. (2025).[1][3][6] Application Notes and Protocols for the Activation and Coupling of Fmoc-α-methyl-L-Aspartic Acid. Retrieved from 2
-
BenchChem. (2025).[1][3][6] A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU. Retrieved from 3
-
BenchChem. (2025).[1][6] Aspartimide formation in sequences adjacent to alpha-methyl-Asp. Retrieved from 1[1]
-
Iris Biotech. (2025). Aspartimide Formation - Prevention Strategies. Retrieved from 8
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 5
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from 9
-
Sigma-Aldrich. Peptide Coupling Reagents Guide. Retrieved from 4
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.[3][4][5][10] Retrieved from 10
-
Royal Society of Chemistry. (2015). Microwave-assisted Peptide Synthesis - Chapter 5. Retrieved from 11
-
Biotage. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Retrieved from 12
-
Springer Protocols. (2011). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Retrieved from 13
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. books.rsc.org [books.rsc.org]
- 12. biotage.com [biotage.com]
- 13. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
Preventing racemization in alpha-methyl-L-aspartic acid peptide synthesis
Topic: -Methyl-L-Aspartic Acid ( -Me-Asp) & Stereochemical Integrity
Executive Summary: The "Racemization" Paradox
Welcome to the Advanced Support Hub. If you are observing stereochemical impurities (diastereomers) when synthesizing peptides containing
The Scientific Reality:
The Actual Problem:
The "racemization" you observe is almost certainly the epimerization of the incoming amino acid (the residue being coupled to the N-terminus of
Because the
-
Sluggish Kinetics: The incoming activated amino acid sits in solution longer.
-
Oxazolone Formation: The prolonged lifetime of the activated species allows it to cyclize into an oxazolone (azlactone), which is prone to racemization.
This guide provides the protocols to solve this specific kinetic bottleneck.
Mechanism of Failure: The "Frustrated Coupling"
To fix the issue, you must visualize the invisible competition occurring in your reaction vessel.
Figure 1: The Kinetic Trap. The steric bulk of
Troubleshooting Guides & FAQs
Issue 1: "I see a split peak (diastereomer) in HPLC after coupling to
-Me-Asp."
Diagnosis: The incoming amino acid racemized while waiting to couple. Root Cause: Using standard bases (DIEA) with slow nucleophiles.[1] DIEA is basic enough to promote oxazolone proton abstraction over long reaction times.
Corrective Protocol:
-
Switch Coupling Reagents: Move from HBTU/HCTU to HATU or PyAOP .[1] These generate more reactive active esters (OAt or O-PyAOP) that couple faster, beating the racemization clock [1].[1]
-
Change the Base: Replace DIEA (Diisopropylethylamine) with 2,4,6-Collidine (TMP) .
-
Optimization: Use Oxyma Pure as an additive if using carbodiimide chemistry (DIC), as it suppresses racemization better than HOBt.[1]
Issue 2: "The coupling yield is <50% despite long reaction times."
Diagnosis: Steric "brick wall." The
Corrective Protocol:
-
Microwave Assistance: Heat is often non-negotiable for
-disubstituted amino acids.[1]-
Settings: 75°C for 10 minutes (standard) or 90°C for 5 minutes (aggressive).
-
Warning: Do not use high heat if the incoming residue is Cys or His (high racemization risk).
-
-
Double Coupling:
-
Pass 1: HATU / HOAt / Collidine (1 hour).[1]
-
Pass 2: PyBrOP / DIEA (1 hour). Note: PyBrOP activates via an acid bromide mechanism, which is extremely potent for difficult amines but requires DIEA.
-
Issue 3: "Is Aspartimide formation a concern for
-Me-Asp?"
Answer: Generally, No. [1]
-
Standard Asp: Prone to cyclization (Aspartimide) leading to
isomerization.[1][3] -
-Me-Asp: The
-methyl group provides significant steric hindrance that actually suppresses the attack of the backbone nitrogen on the side-chain ester [3].[1][4] -
Caveat: If you are synthesizing a sequence like ...-Asp-($\alpha$Me)Asp-..., the preceding standard Asp might still form aspartimide.[1][5] In that case, use Hmb-protection on the backbone or O-tBu side chain protection.[1]
Validated Experimental Protocol
Objective: Coupling Fmoc-Xaa-OH to H-(
| Component | Reagent | Equivalents | Function |
| Activator | HATU (or PyAOP) | 5.0 eq | Generates highly reactive OAt ester.[1] |
| Base | 2,4,6-Collidine | 10.0 eq | Non-nucleophilic base; prevents oxazolone racemization.[1] |
| Amino Acid | Fmoc-Xaa-OH | 5.0 eq | High concentration drives kinetics.[1] |
| Solvent | DMF (Anhydrous) | N/A | Polar aprotic solvent.[1] |
Step-by-Step Workflow:
-
Pre-activation (Critical):
-
Dissolve Fmoc-Xaa-OH and HATU in minimal DMF.
-
Add Collidine immediately before adding to the resin. Do not let this mixture sit for >2 minutes before adding to the resin.
-
-
Coupling:
-
Add mixture to the resin containing H-(
-Me)Asp.[1] -
Agitate for 2 hours at Room Temperature OR 10 mins at 75°C (Microwave).
-
-
Monitoring:
-
Standard Kaiser tests often fail (false negatives) due to steric hindrance preventing the ninhydrin reaction.
-
Use Chloranil Test or micro-cleavage LC-MS to verify coupling completion.[1]
-
-
Capping:
-
Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Decision Matrix: Selecting the Right Strategy
Use this logic flow to determine your coupling conditions based on the specific "Incoming Residue."
Figure 2: Coupling Strategy Decision Tree. Selects reagents based on the racemization susceptibility of the incoming amino acid.
References
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[3][6][7] Journal of the American Chemical Society.[2][6] [1]
-
Albericio, F., et al. (2018).[1] Use of 2,4,6-collidine in peptide synthesis to minimize racemization.[1][2] Organic Process Research & Development. [1]
-
Merck KGaA (Sigma-Aldrich). Cleavage and Deprotection in Fmoc SPPS: Aspartimide Formation.[1]
-
Bachem. Peptide Coupling Reagents: The Guide to HATU and PyAOP.
Sources
- 1. bachem.com [bachem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. peptide.com [peptide.com]
Optimizing reaction times for hindered alpha-methyl amino acids
Technical Support Center: Steric Hindrance & -Methyl Amino Acids
Current Status: Operational | Ticket Queue: High Priority
Topic: Optimizing Reaction Kinetics for Hindered -Disubstituted Residues (Aib, -Me-Phe)
Welcome to the Advanced Peptide Synthesis Support Hub.
Agent: Senior Application Scientist (Ph.D.) Case ID: STERIC-OPT-2026
You are likely here because your standard SPPS protocols have failed. You are seeing deletion sequences (des-Aib), incomplete coupling, or stalled synthesis after introducing an
The following guide is not a textbook; it is a troubleshooting workflow designed to resolve kinetic bottlenecks caused by the gem-dimethyl effect and quaternary carbon steric clashes.
Module 1: The Kinetics of "The Wall" (Root Cause Analysis)
User Question: "Why is the reaction stalling? My standard HATU protocol works for everything else."
Technical Explanation:
Standard amino acids have a hydrogen on the
-
Nucleophilic Shielding: When the
-methyl residue is on the resin (the amine component), the extra methyl group acts as a "shield," physically blocking the approach of the incoming activated amino acid. -
Electrophilic Drag: When activating an
-methyl amino acid (the acid component), the bulk hinders the formation of the active ester. -
The Aib-Aib Problem: The most difficult coupling in peptide chemistry is joining two hindered residues (e.g., Aib-Aib). The reaction rate can drop by a factor of 100–1000x compared to Alanine-Alanine.
Module 2: Reagent Selection (The "Chemical Hammer")
User Question: "Should I stick with HATU or switch to something else?"
Protocol Recommendation: While HATU is excellent, it is often outperformed by COMU or PyAOP for hindered couplings.
-
COMU (The Gold Standard): Data indicates COMU/Oxyma systems often yield fewer deletion sequences than HATU for Aib-Aib couplings. It mimics the reactivity of HATU but with a safer leaving group (Oxyma) and better solubility.
-
PyAOP: If you prefer phosphonium salts, PyAOP (the HOAt analog of PyBOP) is superior to PyBOP due to the neighboring group effect of the pyridine nitrogen (similar to HATU).
-
The "Nuclear" Option (Acid Fluorides): For couplings that fail even with HATU/COMU, you must convert the amino acid to an Acid Fluoride using TFFH or BTFFH. Acid fluorides are small, highly reactive electrophiles that can penetrate the steric shield where bulky active esters (OBt/OAt) cannot.
Comparative Efficiency Table: Aib-Aib Coupling
| Reagent System | Activation Type | Relative Rate | Deletion Risk | Recommended For |
| HBTU / DIEA | Benzotriazole | Low (1x) | High (>15%) | Standard residues only |
| HATU / DIEA | Azabenzotriazole | High (10x) | Moderate (2-5%) | Single hindered residue |
| COMU / Oxyma | Oxyma-Uronium | Very High (15x) | Low (<1%) | Standard Aib protocol |
| TFFH (Acid Fluoride) | Acyl Fluoride | Extreme (50x+) | Minimal | Aib-Aib / |
Module 3: Thermal Acceleration (Microwave Protocols)
User Question: "Can I just heat it up to make it go faster?"
Protocol Recommendation: Yes, but you must respect the thermal limits of the resin and the reagents. The Arrhenius equation dictates that reaction rate roughly doubles for every 10°C increase. For Aib, we use this to our advantage.
Standard Microwave Protocol for Aib/Hindered Residues:
-
Temperature: 90°C (Note: Reduce to 75°C if Cys/His are present to avoid epimerization).
-
Time: 2 minutes (ramp) + 4 minutes (hold).
-
Power: Dynamic (maintain
).
Warning: Do NOT use HATU at 90°C for prolonged periods as it can degrade. DIC/Oxyma is the preferred thermal cocktail because it is thermally stable and avoids the risk of capping the resin with guanidinium byproducts (a risk with uronium salts like HATU/HBTU at high heat).
Module 4: The "Nuclear Option" Workflow (Acid Fluorides)
User Question: "Microwave and HATU failed. I have a deletion. What now?"
Step-by-Step Protocol: In-Situ Acid Fluoride Activation
Use this when coupling to a hindered amine (e.g., Fmoc-Xaa-OH
-
Wash Resin: DCM (3x), NMP (3x). Ensure resin is strictly anhydrous.
-
Dissolve AA: 4.0 eq of Fmoc-AA-OH in dry DCM/NMP (1:1).
-
Add Reagent: Add 4.0 eq of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Activate: Add 8.0 eq of DIEA . Shake for 2 minutes. The solution converts the acid to an acid fluoride.
-
Couple: Add mixture to resin.
-
Time: Shake for 60 minutes at Room Temp (or 15 mins at 50°C).
-
QC: Perform a Chloranil test (Ninhydrin is often false-negative for secondary amines/hindered amines).
Module 5: Visualization & Decision Logic
User Question: "How do I decide which path to take?"
Below is the logic tree we use in the support center to triage difficult sequences.
Caption: Decision logic for optimizing hindered peptide couplings. Green path indicates preferred high-energy workflow.
Module 6: Frequently Asked Questions (FAQ)
Q: Why do you recommend NMP over DMF for these couplings? A: NMP (N-methylpyrrolidone) is a more polar solvent and a better "sweller" for polystyrene resins than DMF. It disrupts beta-sheet aggregation, which often compounds the difficulty of steric hindrance. If NMP is unavailable, a 1:1 mixture of DMSO:DMF can also help solubilize "difficult" sequences.
Q: Can I use PyBOP? A: You can, but it is chemically inferior to PyAOP for hindered systems. PyAOP contains the aza-nitrogen (similar to HOAt) which accelerates the reaction via a neighboring group effect. If you are struggling with Aib, PyBOP is likely too slow.
Q: I see a peak at M+18 in my LCMS. What is it? A: This is likely the Aspartimide formation or, more likely in hindered synthesis, the hydrolysis of an intermediate. However, if you are using HATU/HBTU and heating it, you might be seeing Tetramethylguanidinium capping (+101 Da). This is why we switch to DIC/Oxyma for heated reactions.
References & Validated Sources
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt and HOAt. Chemical Reviews.
-
El-Faham, A., & Albericio, F. (2011). COMU: A Safer and More Effective Coupling Reagent than HATU. Journal of Peptide Science.
-
Carpino, L. A., et al. (1990). Acid Fluorides in Peptide Synthesis.[2][3][4][5] Journal of the American Chemical Society.
-
CEM Corporation. (2020).[6] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[3][6] Application Note.
-
Biotage. (2023).[7] Comparison of Coupling Reagents in Automated SPPS.
Sources
- 1. bachem.com [bachem.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Identifying deletion sequences associated with alpha-methyl-L-aspartic acid
Technical Support Center: Alpha-Methyl-L-Aspartic Acid (MeAsp) Advanced Application Guide for Peptide Synthesis & Drug Development
Executive Summary
Alpha-methyl-L-aspartic acid (MeAsp) is a non-proteinogenic amino acid used primarily to introduce conformational rigidity and proteolytic stability into peptidomimetic drugs.[1] However, its quaternary
"Deletion sequences" in this context refer to specific peptide impurities where the MeAsp residue (or the subsequent residue) fails to couple due to steric hindrance, resulting in a peptide chain missing exactly one amino acid.
This guide provides the protocols to synthesize difficult sequences containing MeAsp and identify the resulting deletion sequences using Mass Spectrometry (MS).
Module 1: The Mechanism of Deletion
Why do deletion sequences occur with Alpha-Methyl-L-Aspartic Acid?
In standard SPPS, the nucleophilic amine of the growing peptide chain attacks the activated carbonyl of the incoming amino acid.
-
Steric Wall: The additional methyl group on the
-carbon of MeAsp acts as a shield. It hinders the approach of the incoming activated amino acid during the next cycle. -
Kinetic Slowdown: The coupling rate constant (
) drops by orders of magnitude compared to native Asp. -
The Result: If the coupling reaction is stopped too early (standard times), a fraction of the peptide chains remain unreacted. These unreacted chains are then capped (acetylated) or, if capping is omitted, they couple in the subsequent cycle, creating a sequence missing exactly one residue (a "deletion sequence").
Module 2: Identifying Deletion Sequences (LC-MS/MS Protocol)
Objective: Distinguish "Deletion Sequences" from other impurities (Aspartimide, Truncations) using High-Resolution Mass Spectrometry (HRMS).
Step-by-Step Identification Workflow
1. Calculate Theoretical Exact Masses Before injection, you must calculate the exact mass of your target peptide and the specific mass loss associated with MeAsp deletion.
-
Target Peptide Mass (
): Sum of all residue masses + termini. -
MeAsp Residue Mass:
(Monoisotopic).-
Note: Standard Asp residue is
. The -methyl adds exactly .
-
2. LC-MS Data Acquisition
-
Column: C18 Reverse Phase (e.g.,
, ). -
Gradient: Shallow gradient (e.g., 0.5% B/min) to separate the deletion impurity, which often co-elutes with the main peak due to high structural similarity.
-
Ionization: ESI Positive Mode.
3. Spectral Analysis (The "Delta Mass" Check) Use the following logic to categorize the impurity:
| Impurity Type | Observed Mass Shift ( | Cause |
| MeAsp Deletion | -129.04 Da | Steric hindrance prevented MeAsp coupling. |
| Next-Residue Deletion | -[Mass of Next AA] | MeAsp was coupled, but its bulk prevented the next AA from coupling. |
| Aspartimide | -18.01 Da ( | Cyclization of Asp side chain (common side reaction).[2] |
| Incomplete Deprotection | +122 Da (Fmoc) | Failed Fmoc removal due to aggregation. |
Visualization: The MS Identification Logic Tree
Caption: Diagnostic logic tree for categorizing impurities in MeAsp-containing peptides based on mass shifts.
Module 3: Prevention & Troubleshooting
Scenario: You have identified a -129 Da or -[Next AA] deletion sequence. How do you fix the synthesis?
Protocol: Optimized Coupling for Sterically Hindered Amino Acids
1. Reagent Selection
-
Avoid: HBTU/TBTU (Too bulky, lower reactivity for hindered sites).
-
Use: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . The aza-analog (HOAt) generated is less sterically demanding and more reactive.
2. The "Double Couple" Strategy Never rely on a single coupling step for MeAsp.
-
Coupling 1: 3 eq AA, 2.9 eq HATU, 6 eq DIPEA in DMF. 60 minutes.
-
Wash: DMF (
). -
Coupling 2: Repeat with fresh reagents. 60 minutes.
3. Temperature Elevation
-
Perform the coupling of MeAsp (and the subsequent residue) at 50°C - 60°C .
-
Warning: Do not exceed 60°C for Asp derivatives to avoid Aspartimide formation.
Visualization: The Optimized SPPS Cycle
Caption: Modified SPPS cycle featuring double-coupling and high-potency activation (HATU) specifically for Alpha-Methyl-L-Aspartic Acid.
Frequently Asked Questions (FAQs)
Q1: I see a peak at -18 Da relative to my product. Is this a deletion?
A: No. A -18 Da shift indicates Aspartimide formation (loss of
-
Fix: Add 0.1M HOBt to your piperidine deprotection solution to suppress base-catalyzed cyclization.
Q2: Why is the deletion sequence more prevalent after the MeAsp residue? A: The MeAsp itself usually couples okay if you use HATU. However, once MeAsp is on the chain, its methyl group acts like a "shield" protecting the N-terminus. The next amino acid cannot reach the amine to react.
-
Fix: The coupling of the subsequent amino acid requires the most aggressive conditions (Double couple, HATU, max temp).
Q3: Can I use the Kaiser Test to check for deletions? A: The Kaiser test (ninhydrin) is often unreliable for sterically hindered amines (like the N-terminus of MeAsp). It may give a "False Negative" (stays yellow) even if the coupling failed.
-
Recommendation: Use the Chloranil Test or micro-cleavage LC-MS for in-process control.
References
-
Guzmán, F., et al. (2007). "Solid Phase Peptide Synthesis: Recent Advances." Electronic Journal of Biotechnology. Link
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link
-
Wenschuh, H., et al. (1995). "Coherent synthesis of peptide libraries using the SPOT technique." Biopolymers.[3] Link
-
Chandrudu, S., et al. (2013). "Chemical Methods for Peptide and Protein Production." Molecules. Link
-
Sigma-Aldrich. "Alpha-Methyl-DL-Aspartic Acid Product Specification." Merck. Link
Sources
Technical Support Center: Monitoring Incomplete Coupling of Fmoc-alpha-methyl-L-aspartic acid via Kaiser Test
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with monitoring the coupling of sterically hindered amino acids, specifically Fmoc-α-methyl-L-aspartic acid, using the Kaiser test during solid-phase peptide synthesis (SPPS). Here, we delve into the nuances of this issue, providing in-depth troubleshooting, validated protocols, and a comprehensive understanding of the underlying chemical principles.
Introduction: The Challenge of Sterically Hindered Amino Acids
The incorporation of α,α-disubstituted amino acids like Fmoc-α-methyl-L-aspartic acid is a valuable strategy for imparting conformational rigidity, enhancing metabolic stability, and improving the biological activity of synthetic peptides.[1] However, the very feature that provides these benefits—the α-methyl group—also introduces significant steric hindrance.[1] This bulkiness impedes the approach of the nucleophilic amine of the growing peptide chain to the activated carboxyl group, often leading to incomplete coupling reactions.[1]
The Kaiser test, a widely used colorimetric assay for detecting free primary amines, is a cornerstone of SPPS for monitoring reaction completion.[2][3] A positive result (a characteristic blue or purple color) signals the presence of unreacted amines, indicating an incomplete coupling.[4] Conversely, a negative result (yellow or colorless) suggests a successful coupling.[4] While generally reliable, the Kaiser test has limitations, particularly when dealing with sterically hindered residues like Fmoc-α-methyl-L-aspartic acid.
Troubleshooting Guide: Navigating Incomplete Coupling and Ambiguous Kaiser Test Results
This section addresses specific issues you may encounter, their root causes, and actionable solutions.
Issue ID: KT-AMDA-001
Problem: Persistently positive Kaiser test after coupling Fmoc-α-methyl-L-aspartic acid, even after a second coupling attempt.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Extreme Steric Hindrance | The α-methyl group on the aspartic acid derivative physically blocks the N-terminal amine of the resin-bound peptide from attacking the activated carboxyl group.[1] Standard coupling reagents may not be potent enough to overcome this barrier. | 1. Employ High-Potency Coupling Reagents: Switch to stronger activating agents like HATU, HBTU, or PyBOP, which are known to be more effective for hindered couplings.[5] 2. Optimize Reaction Conditions: Increase the coupling time significantly, from the standard 1-2 hours to 4-24 hours.[1] Consider performing the coupling at a slightly elevated temperature (e.g., 30-40°C) to increase reaction kinetics, but be mindful of potential side reactions.[6] |
| Peptide Aggregation | The growing peptide chain, particularly if it contains hydrophobic residues, can fold and aggregate on the resin support.[7] This can physically block the N-terminal amine, preventing it from reacting with the incoming activated amino acid.[7] | 1. Incorporate "Magic Mixtures": Use structure-breaking solvents like a mixture of DMF and DMSO (1:1) or add chaotropic salts like LiCl or KSCN to the coupling solution to disrupt secondary structures.[7] 2. Lower Resin Loading: A lower substitution level on the resin can increase the distance between peptide chains, reducing the likelihood of aggregation.[6] |
| Suboptimal Activation | The pre-activation step of the amino acid may be incomplete, leading to a lower concentration of the highly reactive species needed for coupling. | 1. Verify Reagent Quality: Ensure that coupling reagents and solvents are fresh and anhydrous. 2. Adjust Stoichiometry: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents).[5] |
Issue ID: KT-AMDA-002
Problem: A negative or weakly positive (ambiguous) Kaiser test result, but subsequent analytical methods (e.g., HPLC/MS of a test cleavage) reveal a significant amount of deletion peptide.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Inaccessibility of the N-terminal Amine to Ninhydrin | The same steric hindrance that impedes coupling can also prevent the ninhydrin reagent from accessing the free primary amine, leading to a false-negative result.[8] | 1. Trust, but Verify: Even with a negative Kaiser test for a known difficult coupling, consider performing a routine second coupling to ensure the reaction goes to completion.[3] 2. Utilize Alternative Monitoring Techniques: For critical syntheses, employ a quantitative method. A small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC to quantify the extent of coupling.[4] |
| N-terminal Secondary Amine | While Fmoc-α-methyl-L-aspartic acid itself has a primary amine after deprotection, if the preceding residue is a secondary amine (e.g., proline), the Kaiser test will naturally yield a reddish-brown or yellowish color, which can be misinterpreted.[3][9] | 1. Use a Secondary Amine-Specific Test: Employ the Chloranil test or the Isatin test in conjunction with the Kaiser test when a secondary amine is at the N-terminus.[3][8] A positive result for these tests is indicated by a blue color.[3] |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for Kaiser test results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the Kaiser test?
A1: The Kaiser test is based on the reaction of ninhydrin with a primary amine.[2] In the presence of pyridine and heat, the amine condenses with two molecules of ninhydrin to form a highly conjugated chromophore known as Ruhemann's purple, which is intensely blue.[8] A positive test indicates the presence of unreacted primary amines on the resin.[10]
Q2: Can the heating conditions for the Kaiser test cause false positives?
A2: Yes. Overheating or prolonged heating (beyond 5 minutes at 100-110°C) can cause the Fmoc protecting group to become labile, especially in the presence of pyridine in the test reagents.[3][8] This can lead to premature deprotection and the exposure of a primary amine, resulting in a false positive.[8][11]
Q3: What should I do if my Kaiser test remains positive even after multiple coupling attempts and using stronger reagents?
A3: If a positive Kaiser test persists, it is crucial to "cap" the unreacted amines.[3] This is typically done by treating the resin with acetic anhydride in the presence of a base like DIPEA.[3] Capping acetylates the free amines, rendering them unreactive and preventing the formation of deletion peptide impurities in subsequent steps.[5][8]
Q4: How should I properly interpret the colors of the Kaiser test?
A4: A thorough interpretation involves observing both the resin beads and the solution.[8]
| Observation | Interpretation | Recommended Action |
| Yellow/Colorless beads and solution | Complete coupling | Proceed to the next deprotection step. |
| Blue/Purple beads and solution | Incomplete coupling | Perform a second coupling.[8] |
| Yellow beads, blue solution | Nearly complete coupling | Consider extending the coupling time or proceeding with caution. Capping is an option.[8] |
| Dark blue solution, colorless beads | Nearly complete coupling | Extend coupling time or cap unreacted amines.[12] |
Experimental Protocols
Protocol 1: Standard Kaiser Test
This protocol is for the qualitative detection of free primary amines on the resin support.
Reagents:
-
Reagent A: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[8]
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[8]
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[8]
Procedure:
-
Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.
-
Wash the beads thoroughly with DMF (3 x 1 mL) and then with ethanol (2 x 1 mL) to remove any residual reagents.
-
Add 2-3 drops of Reagent A to the test tube.[8]
-
Add 2-3 drops of Reagent B to the test tube.[8]
-
Add 2-3 drops of Reagent C to the test tube.[12]
-
Heat the test tube in a heating block at 100-110°C for 5 minutes.[8]
-
Remove the tube and observe the color of the beads and the solution against a white background.
Protocol 2: Chloranil Test for Secondary Amines
This test is recommended when the N-terminal residue is a secondary amine (e.g., proline) or when a false negative is suspected with a sterically hindered primary amine.
Reagents:
-
Acetaldehyde
-
p-chloranil solution (2% in DMF)
Procedure:
-
Transfer a small sample of washed resin beads to a test tube.
-
Add 2-3 drops of acetaldehyde.
-
Add 2-3 drops of the p-chloranil solution.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads. A blue or greenish-blue color indicates the presence of a secondary amine.[8]
Visualizing the Kaiser Test Mechanism
Caption: Simplified mechanism of the Kaiser test reaction.
Concluding Remarks
Monitoring the coupling of sterically demanding amino acids like Fmoc-α-methyl-L-aspartic acid requires a nuanced approach that extends beyond a simple positive or negative reading of the Kaiser test. Understanding the potential for steric hindrance to affect both the coupling reaction and the test itself is paramount. By employing more potent coupling reagents, optimizing reaction conditions, and utilizing orthogonal monitoring techniques when necessary, researchers can successfully navigate these challenges. Always remember that a qualitative test is a guide, and for difficult sequences, a precautionary recoupling or capping step can be the key to ensuring the synthesis of a high-purity final peptide product.
References
-
Bio-protocol. (2025). Peptide Synthesis. Bio-protocol, 15(19), e1010 protocolo. [Link]
-
Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping. Aapptec Technical Library. [Link]
-
Thieme. (2021). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM. [Link]
-
Aapptec. (n.d.). Kaiser Test (Ninhydrin Test). Aapptec Technical Information Bulletin 1188. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. RSC Publishing. [Link]
-
Patil, N. A. (2016, March 26). Re: Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis? [Online forum post]. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. rsc.org [rsc.org]
- 11. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 12. peptide.com [peptide.com]
Validation & Comparative
NMR Characterization of Fmoc-alpha-methyl-L-aspartic acid residues
Executive Summary
In peptidomimetic drug design, the incorporation of Fmoc-alpha-methyl-L-aspartic acid (Fmoc-α-Me-L-Asp) is a strategic modification used to restrict backbone conformation, enhance proteolytic stability, and lock bioactive peptides into helical (typically
However, characterizing this residue presents unique challenges compared to the standard Fmoc-L-aspartic acid (Fmoc-L-Asp) . The substitution of the alpha-proton (
This guide objectively compares the NMR spectral signatures of these two residues, provides a self-validating characterization protocol, and details the mechanistic implications of the alpha-methyl substitution.
Comparative Analysis: Structural & Conformational Dynamics
The primary differentiator between the standard and methylated residue is the steric bulk at the chiral center. This modification fundamentally alters the NMR landscape.
| Feature | Fmoc-L-Aspartic Acid | Fmoc-α-methyl-L-Aspartic Acid |
| Chiral Center | Tertiary Carbon ( | Quaternary Carbon ( |
| Conformation | Flexible ( | Restricted (Favors |
| Steric Hindrance | Low (Standard coupling kinetics) | High (Requires HATU/HOAt for coupling) |
| Key NMR Feature | Silent |
The "Alpha-Methyl Effect"
The introduction of the methyl group at the alpha position creates a quaternary carbon . In
NMR Spectral Signatures: Quantitative Comparison
The following data compares the expected chemical shifts in DMSO-d6 at 298 K. Note that exact values fluctuate based on concentration and specific peptide sequence, but the relative shifts and multiplicity patterns are diagnostic.
Table 1:
NMR Chemical Shift Comparison (DMSO-d6)
| Atom Position | Fmoc-L-Asp (Standard) | Fmoc-α-Me-L-Asp (Modified) | Diagnostic Change |
| Amide NH | Loss of coupling to | ||
| Alpha Proton ( | ABSENT | Primary confirmation of identity | |
| Alpha Methyl ( | N/A | New high-field signal | |
| Beta Protons ( | Geminal coupling ( | ||
| Fmoc Aromatic | Unchanged |
*Note: The NH signal in α-Me-Asp appears as a singlet because there is no vicinal proton (
Table 2:
NMR Chemical Shift Comparison
| Atom Position | Fmoc-L-Asp | Fmoc-α-Me-L-Asp | Notes |
| Alpha Carbon ( | Downfield shift & Low Intensity | ||
| Alpha Methyl ( | N/A | Distinct aliphatic signal | |
| Beta Carbon ( | Slight downfield shift | ||
| Carbonyl ( | Sensitive to H-bonding |
Experimental Protocol: Self-Validating Characterization System
To rigorously confirm the identity of Fmoc-α-Me-L-Asp and rule out common synthesis errors (such as deletion sequences or racemization), follow this step-by-step workflow.
Phase A: Sample Preparation
Objective: Maximize solubility and minimize exchange broadening.
-
Solvent: Use DMSO-d6 (99.9% D). Avoid
as Fmoc-amino acids often aggregate, broadening signals. -
Concentration: Prepare 10–15 mM solutions.
-
Reference: Add trace TMS (0.00 ppm) for internal referencing.
Phase B: Acquisition Parameters
Objective: Detect quaternary carbons and verify connectivity without
-
1D Proton (
):-
Check: Look for the singlet at ~1.4 ppm (Methyl) and the absence of the signal at ~4.5 ppm.
-
Validation: Integration of the Fmoc aromatic region (8H) vs. the Alpha-Methyl group (3H) must yield a ratio of ~2.66:1.
-
-
1D Carbon (
):-
Parameter Change: Increase relaxation delay (
) to 2–3 seconds (standard is often 1s). Quaternary carbons relax slowly. -
Check: Look for the low-intensity peak at ~60 ppm (
).
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Multiplicity Editing: Use Multiplicity-Edited HSQC .
-
Result:
(Alpha-methyl) and (Fmoc tertiary) will have opposite phases to (Beta-protons, Fmoc methylene). -
Validation: The Alpha-Carbon (~60 ppm) will show NO correlation in HSQC (it has no protons). This confirms the quaternary nature.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Critical Step: Since there is no
, you cannot use COSY to walk from NH to Sidechain. Use HMBC. -
Connectivity: The Alpha-Methyl protons (~1.4 ppm) will show strong correlations to:
- (Quaternary, ~60 ppm)
- (~40 ppm)
- (Carbonyl, ~174 ppm)
-
Visualization: Characterization Logic Flow
The following diagram illustrates the decision logic for distinguishing the methylated residue from the standard residue using NMR data.
Figure 1: Decision tree for NMR verification of alpha-methylated aspartic acid residues.
Mechanistic Implications for Synthesis
Understanding the NMR data requires understanding the physical chemistry of the molecule. The steric bulk that causes the "Silent
Figure 2: Causal relationship between the structural modification, NMR signature, and synthetic requirements.
Troubleshooting & Common Pitfalls
-
Pitfall: Misidentifying Solvent Peaks.
-
Issue: In some solvents, water or impurities may overlap with the methyl region.
-
Solution: In DMSO-d6, the water peak is ~3.3 ppm. The alpha-methyl signal (~1.4 ppm) is distinct. Ensure the integration is exactly 3H relative to the Fmoc protons.
-
-
Pitfall: Rotamers.
-
Issue: Fmoc-amino acids can show rotamers (cis/trans isomers about the carbamate bond) in NMR, leading to "doubling" of peaks.
-
Observation: You may see two unequal singlets for the alpha-methyl group.
-
Action: Warm the sample to 313 K or 323 K. If the peaks coalesce, it is a rotameric effect, not an impurity.
-
References
-
BenchChem. (2025).[1][2][3][4] NMR Characterization of Peptides Containing Fmoc-α-methyl-L-Aspartic Acid: A Comparative Guide. Retrieved from
-
Biological Magnetic Resonance Data Bank (BMRB). L-Aspartic Acid NMR Data (Entry bmse000875). Retrieved from
-
PubChem. this compound (CID 46737323).[5] Retrieved from
- Toniolo, C., et al. (1993). Structure and conformation of alpha-methylated amino acids and peptides. Biopolymers, 33(7), 1061-1072.
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Authoritative source for standard amino acid chemical shifts and spin systems).
Sources
A Researcher's Guide to Circular Dichroism Spectra Analysis of α-Methylated Aspartic Acid Peptides
In the landscape of peptide-based drug discovery and chemical biology, the quest for conformational stability and enhanced biological activity is paramount. The incorporation of non-proteinogenic amino acids is a powerful strategy to achieve these goals. Among these, α,α-disubstituted amino acids, particularly those with an α-methyl group, have garnered significant attention for their ability to induce specific secondary structures. This guide provides an in-depth, comparative analysis of the circular dichroism (CD) spectra of peptides containing α-methylated aspartic acid. We will explore the underlying principles, provide a robust experimental framework, and compare the resulting structural motifs to other relevant peptide modifications, offering researchers, scientists, and drug development professionals a comprehensive resource for their investigations.
The Foundational Principles of Circular Dichroism in Peptide Analysis
Circular dichroism (CD) spectroscopy is an indispensable tool for the rapid assessment of peptide and protein secondary structure in solution.[1][2] This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides, the primary chromophores are the amide bonds of the backbone.[1] When these bonds are arranged in a regular, repeating manner, as in α-helices, β-sheets, and β-turns, they produce characteristic CD spectra.[2]
-
α-Helices: Exhibit two negative bands of similar magnitude around 222 nm (n-π* transition) and 208 nm (π-π* parallel transition), and a strong positive band around 192 nm (π-π* perpendicular transition).[3]
-
β-Sheets: Show a negative band around 216-218 nm and a positive band around 195-200 nm.
-
β-Turns: The CD spectra of β-turns are more varied and less well-defined than those of helices and sheets.[4][5][6] Different types of β-turns can produce distinct CD signatures, often characterized by a weak negative band in the 220-230 nm region and a positive band around 200-205 nm.[4][5]
-
Random Coil: Unstructured peptides typically display a strong negative band below 200 nm.
The Conformational Impact of α-Methylation
The substitution of the α-hydrogen with a methyl group in an amino acid residue sterically restricts the permissible dihedral angles of the peptide backbone, primarily the phi (φ) and psi (ψ) angles. This constraint significantly curtails the conformational flexibility of the peptide chain, promoting the adoption of well-defined secondary structures. Generally, α-methylated amino acids are potent inducers of helical conformations, such as the 310-helix and the α-helix.[7][8] This is because the α-methyl group favors φ and ψ angles that fall within the helical regions of the Ramachandran plot.
The introduction of an α-methyl group can also stabilize β-turn conformations, particularly when the modified residue is strategically placed within a peptide sequence.[9] The conformational preferences of peptides containing α,α-dialkylated residues can be influenced by the nature of the side chains, with cyclic side chains, for instance, favoring folded β-turn structures more than acyclic ones.[9]
α-Methylated Aspartic Acid: A Residue of Unique Potential
The incorporation of an α-methyl group onto an aspartic acid residue creates a fascinating building block that combines the conformational constraints of α-methylation with the functional potential of a carboxylic acid side chain. This duality offers unique opportunities for peptide design:
-
pH-Dependent Conformational Switching: The ionization state of the aspartic acid side chain can influence the local electrostatic environment and hydrogen bonding network, potentially leading to pH-dependent changes in the peptide's secondary structure. This property can be exploited to design peptides that adopt specific conformations under different physiological conditions.
-
Metal Ion Chelation: The carboxylic acid side chain can act as a ligand for metal ions, and the pre-organized conformation induced by the α-methyl group could enhance binding affinity and selectivity.
-
Modulation of Helicity: While α-methylation generally promotes helicity, the polar, and potentially charged, nature of the aspartic acid side chain can either stabilize or destabilize a helical structure depending on its interactions with neighboring residues. For instance, it could form favorable salt bridges with basic residues or engage in unfavorable electrostatic repulsions.
Comparative CD Spectral Analysis
A key aspect of understanding the structural impact of α-methylated aspartic acid is to compare its CD signature with that of other peptides.
α-Methylated vs. Non-Methylated Aspartic Acid Peptides
The most direct comparison is between a peptide containing α-methylated aspartic acid and its non-methylated counterpart.
| Feature | Non-Methylated Aspartic Acid Peptide | α-Methylated Aspartic Acid Peptide | Rationale |
| Dominant Conformation | Likely random coil or a mixture of conformations, depending on the sequence. | Increased propensity for helical or turn structures. | The α-methyl group restricts conformational freedom, favoring ordered structures.[10] |
| CD Spectrum | A single strong negative band below 200 nm is characteristic of a random coil. | Appearance of negative bands around 222 nm and 208 nm, indicative of helical content. | The induced secondary structure gives rise to the characteristic exciton coupling of the amide chromophores. |
| Molar Ellipticity at 222 nm | Close to zero. | Significantly negative. | The magnitude of the negative ellipticity at 222 nm is proportional to the helical content. |
α-Methylated Aspartic Acid Peptides vs. Other α,α-Disubstituted Amino Acid Peptides
It is also insightful to compare the CD spectra of peptides containing α-methylated aspartic acid with those containing other α,α-disubstituted amino acids, such as the well-studied α-aminoisobutyric acid (Aib).
| Feature | Aib-Containing Peptide | α-Methylated Aspartic Acid Peptide | Rationale |
| Helicity | Aib is a very strong helix inducer. | The helix-inducing propensity can be modulated by the aspartic acid side chain. | The polar/charged side chain can introduce competing interactions that may affect the stability of the helix. |
| pH-Dependence | The CD spectrum is generally independent of pH. | The CD spectrum may show significant changes with pH. | The ionization state of the carboxylic acid side chain can alter the conformational equilibrium. |
| Solvent Effects | Helical conformation is often enhanced in helix-promoting solvents like TFE. | Similar solvent effects are expected, but the magnitude may differ due to side chain-solvent interactions. | The interplay between the backbone, side chain, and solvent determines the final conformational preference. |
Experimental Protocol for CD Spectra Acquisition and Analysis
A meticulously executed experimental protocol is crucial for obtaining high-quality, reproducible CD data.
Figure 1: A generalized workflow for the acquisition and analysis of CD spectra of peptides.
Step-by-Step Methodology:
-
Sample Preparation:
-
Peptide Synthesis and Purification: Synthesize the peptide using solid-phase peptide synthesis and purify it to >95% purity using reverse-phase HPLC. Confirm the identity of the peptide by mass spectrometry.
-
Concentration Determination: Accurately determine the peptide concentration. This can be done by UV absorbance if the peptide contains aromatic residues (Trp or Tyr) or by quantitative amino acid analysis. Accurate concentration is critical for the calculation of molar ellipticity.
-
Buffer Preparation: Prepare a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate). Avoid buffers with high chloride concentrations, which can interfere with the measurement. For pH-dependent studies, prepare a series of buffers with the desired pH values.
-
-
Instrument Setup and Data Acquisition:
-
Instrument Calibration: Use a calibrated CD spectrometer. The instrument is typically purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Parameters: Set the following parameters:
-
Wavelength range: 190-260 nm
-
Step resolution: 1 nm
-
Bandwidth: 1 nm
-
Averaging time: 1-2 seconds
-
Number of scans: 3-5 for signal averaging
-
-
Data Acquisition: Record the CD spectrum of the buffer alone (baseline) in a quartz cuvette with a short path length (e.g., 0.1 or 1 mm). Then, record the spectrum of the peptide sample under the same conditions.
-
-
Data Processing and Analysis:
-
Baseline Correction: Subtract the baseline spectrum from the sample spectrum.
-
Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θobs * 100) / (c * l * n) where θobs is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in centimeters, and n is the number of amino acid residues.
-
Deconvolution: Use a deconvolution program (e.g., CONTIN, SELCON3, or K2D) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the experimental CD spectrum.
-
Logical Framework for Data Interpretation
Figure 2: A logical framework for the interpretation of CD spectral data for modified peptides.
Conclusion and Future Perspectives
The incorporation of α-methylated aspartic acid into peptides offers a sophisticated tool for controlling their conformation and introducing functionality. Circular dichroism spectroscopy provides a rapid and powerful means to assess the structural consequences of this modification. By carefully designing experiments and comparing the results with appropriate controls, researchers can gain valuable insights into the helix- and turn-inducing properties of this unique amino acid. This knowledge is crucial for the rational design of peptide-based therapeutics with enhanced stability, target affinity, and novel mechanisms of action. Future studies will likely focus on exploring the interplay between α-methylation, the aspartic acid side chain, and the surrounding peptide sequence in greater detail, further expanding the repertoire of tools available to peptide chemists and drug developers.
References
- Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951–4954.
- Hollósi, M., Kövér, K. E., Holly, S., Radics, L., & Fasman, G. D. (1987). β-Turns in pseudo-hexapeptides. A CD and NMR study. Biopolymers, 26(9), 1527–1553.
- Karle, I. L., & Balaram, P. (1990). Contrasting solution conformations of peptides containing alpha,alpha-dialkylated residues with linear and cyclic side chains. Biochemistry, 29(28), 6747–6756.
- Liskamp, R. M. (2000). Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science, 11(46), 12694-12705.
- Daura, X., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (2003). Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging. Journal of molecular biology, 334(5), 973-984.
- Perczel, A., Hollósi, M., Tusnády, G., & Fasman, G. D. (1991). Quantitative analysis of cyclic beta-turn models. International journal of peptide and protein research, 38(3), 223-235.
- Daura, X., Gademann, K., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (2003). Circular dichroism spectra of beta- peptides. CHIMIA International Journal for Chemistry, 57(9), 563-567.
- BenchChem. (n.d.).
- Demizu, Y., Doi, M., Kurihara, M., Okuda, H., Nagano, M., Suemune, H., & Tanaka, M. (2011). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry, 9(17), 5963–5971.
- Ueda, A., Ikeda, M., Kasae, T., Doi, M., Demizu, Y., Oba, M., & Tanaka, M. (2018). Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based Peptides with (R)- or (S)-α-Trifluoromethylalanine. European Journal of Organic Chemistry, 2018(44), 6140-6147.
- Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Current protein & peptide science, 8(2), 128-140.
- Woody, R. W. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical biochemistry, 252(2), 225-231.
- Demizu, Y., Yamauchi, Y., Okumura, K., Miyamoto, T., & Tanaka, M. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 29(18), 4337.
- Krishnakumari, V., & Balaram, P. (1995). Fatty acylation of peptides: effects on conformation and membrane-binding properties. The Journal of biological chemistry, 270(43), 25556-25561.
- de la Torre, B. G., & Andreu, D. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Antibiotics, 12(5), 821.
- Crisma, M., Formaggio, F., Toniolo, C., Yoshikawa, T., & Wakamiya, T. (2000). Preferred solution conformation of peptides rich in the lipophilic, chiral, C(alpha)-methylated alpha-amino acid (alpha Me)Aoc. Journal of the American Chemical Society, 122(28), 6763-6769.
- Ladokhin, A. S., Fernández-Vidal, M., & White, S. H. (2003). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical journal, 85(4), 2449-2455.
- Juranić, N., & Macura, S. (2007). Theoretical Circular Dichroism Spectra of the α-Helical Protein Calexcitin.
- CD Formulation. (n.d.). Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides.
- Khurana, R., & Fink, A. L. (2000). The CD spectra of the peptide measured at different concentration of...
- Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
- O'Roark, C. (n.d.). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides.
- Chapman, R. N., Dimartino, G., & Arora, P. S. (2006). Evaluation of Biologically Relevant Short α-Helices Stabilized by a Main-Chain Hydrogen-Bond Surrogate. Journal of the American Chemical Society, 128(10), 3344–3352.
- Ladokhin, A. S. (2003). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 85(4), 2449-2455.
Sources
- 1. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 3. commons.und.edu [commons.und.edu]
- 4. Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of cyclic beta-turn models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Contrasting solution conformations of peptides containing alpha,alpha-dialkylated residues with linear and cyclic side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational editing of intrinsically disordered protein by α-methylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04482B [pubs.rsc.org]
Assessing chiral purity of Fmoc-alpha-methyl-L-aspartic acid reagents
Chiral Purity Assessment of Fmoc- -Methyl-L-Aspartic Acid: A Comparative Technical Guide
Executive Summary
The incorporation of Fmoc-
Unlike standard amino acids, the chiral purity of
This guide objectively compares the three primary methodologies for assessing the chiral purity of Fmoc-
Part 1: The Challenge of the Quaternary Center
The structural rigidity that makes
-
Steric Bulk: The
-methyl group shields the chiral center, often reducing the effectiveness of standard ligand-exchange chiral stationary phases (CSPs). -
Synthesis Risks: Common synthesis routes (e.g., alkylation of Schiff bases) can yield racemic mixtures. If the resolution step (enzymatic or chemical) is incomplete, the reagent will contain significant enantiomeric impurities.
-
Aspartimide Formation: The aspartic acid side chain is prone to cyclization (aspartimide formation) during handling, which can lead to further racemization.[2][3]
The "Product" vs. "Alternatives": In this guide, we compare the High-Performance Assessment (Direct Chiral HPLC) against Alternative Methods (Marfey's, NMR) to determine which offers the necessary sensitivity for GMP-grade reagent qualification.
Part 2: Comparative Analysis of Assessment Methods
Method A: Direct Chiral HPLC (The Industry Standard)
The preferred method for routine QC of intact Fmoc-reagents.
Mechanism: Utilizes polysaccharide-based stationary phases (Cellulose or Amylose derivatives) where the Fmoc-amino acid interacts via hydrogen bonding and
-
Pros: Non-destructive (mostly), high throughput, direct measurement of the protected species.
-
Cons: High column cost; requires screening to find the optimal column for specific
-methyl variants.
Method B: Marfey’s Method (The Validation Standard)
The alternative for ambiguous cases or trace analysis.
Mechanism: The Fmoc group is removed, and the free amino acid is derivatized with a chiral reagent (FDAA/Marfey's Reagent) to form diastereomers. These are separated on a standard achiral C18 column.
-
Pros: Extremely high sensitivity (can detect <0.1% D-isomer); resolves difficult pairs where Chiral HPLC fails.
-
Cons: Destructive (consumes sample); labor-intensive; requires Fmoc removal which can induce racemization if not controlled.
Method C:
H-NMR with Chiral Solvating Agents (CSA)
The rapid screening alternative.
Mechanism: A chiral solvating agent (e.g., quinine derivatives) forms a transient diastereomeric complex with the analyte, causing "splitting" of NMR signals (e.g., the
-
Pros: Fast; no column equilibration needed.
-
Cons: High Limit of Detection (LOD ~1-5%); generally unsuitable for verifying >99.5% purity.
Part 3: Comparative Performance Data
The following table summarizes the capabilities of each method specifically for Fmoc-
| Feature | Direct Chiral HPLC | Marfey's Method (LC-MS) | |
| Analyte State | Intact (Fmoc-protected) | Derivatized (Free AA) | Intact (in complex) |
| Primary Selectivity | Polysaccharide Interaction | Diastereomeric Separation | Chemical Shift Anisotropy |
| Limit of Detection (LOD) | 0.1% | 0.01% (w/ MS detection) | ~1.0% |
| Analysis Time | 20–30 min | 3–4 hours (prep + run) | 15 min |
| Risk of Artifacts | Low | Medium (Racemization during deprotection) | Low |
| Cost per Run | Low (after column purchase) | Medium (reagents + prep time) | High (instrument time) |
| Recommendation | Primary QC Method | Validation / Troubleshooting | R&D Quick Screen |
Part 4: Detailed Experimental Protocols
Protocol 1: Direct Chiral HPLC Assessment
Recommended for incoming inspection of GMP reagents.
Reagents & Equipment:
-
Column: Lux Cellulose-2 (Phenomenex) or Chiralpak IC (Daicel). Note: Cellulose-2 is often superior for Fmoc-amino acids due to the chlorinated selector.
-
Mobile Phase: Acetonitrile : Water : TFA (60 : 40 : 0.1 v/v/v).[4]
-
Detection: UV @ 254 nm (Fmoc absorption) and 210 nm.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 1.0 mg of Fmoc-
-Me-L-Asp(OtBu)-OH in 1 mL of Mobile Phase. Sonicate to ensure complete dissolution. -
Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.
-
Injection: Inject 5–10
L. -
Analysis:
-
Expected Elution: The D-enantiomer typically elutes before the L-enantiomer on Cellulose-2 in RP mode, but this must be confirmed with a racemic standard.
-
Criteria: Calculate Resolution (
). An is required for quantitative integration.
-
Expert Insight: The
-methyl group adds lipophilicity. If retention is too long (>20 min), increase the Acetonitrile ratio to 70:30. Do not remove TFA; the acidic pH suppresses ionization of the free carboxylic acid, ensuring sharp peaks.
Protocol 2: Marfey’s Method (Advanced Variant)
Use this if Chiral HPLC shows overlapping peaks or if the "Fmoc" reagent is suspected to be a free amino acid salt contaminant.
Reagents:
-
FDAA (Marfey’s Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.[6][7][8][9][10]
-
Deprotection Base: 20% Piperidine in DMF.[11]
Step-by-Step Workflow:
-
Fmoc Removal: Treat 1 mg of reagent with 100
L 20% Piperidine/DMF for 10 min. Evaporate to dryness under flow (Critical: Remove all piperidine to prevent interference). -
Derivatization: Resuspend residue in 100
L water. Add 200 L 1% FDAA in acetone + 40 L 1M NaHCO . -
Incubation: Heat at 40°C for 1 hour.
-
Quench: Add 40
L 2M HCl to stop reaction. -
Analysis (Achiral): Inject onto a standard C18 column (e.g., Kinetex C18).
-
Gradient: 10% to 60% ACN with 0.1% Formic Acid over 45 min.
-
Detection: UV 340 nm (DNP chromophore) or ESI-MS.
-
Part 5: Decision Logic for Purity Assessment
The following Graphviz diagram outlines the logical flow for a Researcher or QC Scientist receiving a new batch of Fmoc-
Caption: QC Decision Tree for assessing chiral purity of sterically hindered Fmoc-amino acids.
Part 6: Critical Interpretation of Results
When interpreting the data, the scientist must distinguish between Chemical Purity and Chiral Purity .
-
The "Racemic Shoulder": In Chiral HPLC, a small shoulder on the main peak often indicates partial racemization. Because
-methyl amino acids are hindered, the D and L forms may have very different hydrodynamic radii in the chiral groove, leading to peak shape distortions. Recommendation: Always spike the sample with a known racemic standard (if available) or the opposite enantiomer to confirm the shoulder is indeed the enantiomer and not a chemical impurity. -
False Positives in Marfey's: If the Fmoc deprotection step in Method B is too harsh (e.g., high temperature or prolonged exposure to base), you may induce racemization of the
-methyl center, leading to a false "Fail." Control: Run a known pure L-standard alongside the test sample.
References
-
Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Technical Notes, TN-1148.[5] Link
-
Bhushan, R. & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 2004, 27(3-4), 231-247. Link
-
Sigma-Aldrich. "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC." Supelco Technical Posters. Link
-
Palasek, S.A., et al. "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis."[2] Journal of Peptide Science, 2007, 13(3), 143-148. Link
-
BenchChem. "Application Notes and Protocols for the Activation and Coupling of Fmoc-α-methyl-L-Aspartic Acid." BenchChem Technical Guides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phenomenex.com [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Crystallographic data validation of Fmoc-alpha-methyl-L-aspartic acid structures
Topic: Crystallographic Data Validation of Fmoc-alpha-methyl-L-aspartic Acid Structures Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the high-stakes realm of peptidomimetics and solid-phase peptide synthesis (SPPS), This compound represents a critical building block.[1][2][3][4][5] The introduction of the
This guide compares Single Crystal X-ray Diffraction (SC-XRD) against alternative analytical methods, demonstrating why crystallographic validation is the non-negotiable "Gold Standard" for this compound. We provide a self-validating protocol for researchers to audit the structural integrity of their chiral building blocks.
The Challenge: The Quaternary Stereocenter
The defining feature of this compound (
-
The Amine (Fmoc-protected)[4]
-
The Carboxylic Acid
-
The Side Chain (Carboxymethyl group)
-
The
-Methyl group
Why Standard Methods Fail:
-
1H NMR: Lacks a characteristic
-proton signal. Stereochemical assignment relies on complex NOE (Nuclear Overhauser Effect) correlations which are often ambiguous due to the bulky Fmoc group causing spectral overlap. -
Polarimetry: Optical rotation (
) is highly solvent- and concentration-dependent. A "correct" rotation value does not rule out phase-separated enantiomeric impurities or subtle diastereomeric contamination. -
HPLC: While effective for chemical purity, chiral HPLC requires validated standards for every specific diastereomer, which are often unavailable for novel
-methyl variants.
Comparative Analysis: Performance of Validation Methodologies
The following table contrasts the performance of Crystallographic Validation against industry-standard alternatives for verifying this compound.
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (Mosher's Method) | Chiral HPLC/MS |
| Absolute Configuration | Direct Determination (via Anomalous Scattering) | Indirect (Requires derivatization) | Indirect (Requires reference standards) |
| Stereochemical Confidence | >99.9% (Flack Parameter < 0.05) | ~90-95% (Subject to interpretation) | High (only if standard is pure) |
| Quaternary Center Insight | Atomic Resolution (Bond lengths/angles) | Low (No | None (Retention time only) |
| Sample Recovery | Non-destructive | Destructive (if derivatized) | Non-destructive |
| Throughput | Low (Days to Weeks) | Medium (Hours) | High (Minutes) |
| Verdict | The Gold Standard for initial structural proof. | Useful for batch-to-batch consistency. | Best for routine purity checks. |
Deep Dive: Crystallographic Validation Protocol
To validate the structure of this compound, researchers must move beyond simple "connectivity" checks and prove Absolute Configuration . This requires a specific crystallographic workflow designed to exploit the anomalous scattering of light atoms (Oxygen/Nitrogen) or heavy-atom derivatives.
Phase 1: Crystal Growth & Selection
-
Solvent Strategy: The bulky Fmoc group promotes stacking (
- interactions). Use slow evaporation from Methanol/Water (80:20) or Ethyl Acetate/Hexane . -
Morphology Check: Look for sharp, well-defined prisms. Avoid needles, which often indicate twinning—a fatal flaw for absolute configuration determination in light-atom structures.
Phase 2: Data Collection (The "Copper" Rule)
-
Source Selection: For
, standard Molybdenum (Mo-K ) radiation is often insufficient because the anomalous scattering signal is too weak. -
The Protocol: You MUST use Copper (Cu-K
) radiation ( Å).-
Causality: Cu-K
maximizes the resonant scattering ( ) of Oxygen atoms, allowing the distinction between the correct enantiomer and its inverse.
-
Phase 3: The Self-Validating Metrics
A structure is only "valid" if it passes these three internal checks:
-
R-Factor (
): Must be < 5.0% . High R-factors in chiral space groups often indicate disorder or wrong space group assignment. -
Flack Parameter (
): The ultimate truth-teller for chirality.-
(with
): Correct Absolute Structure. - : Inverted Structure (You have the enantiomer).
- : Racemic Twin (Synthesis failed to produce pure enantiomer).
-
(with
-
Hooft Parameter (
): Use Bayesian statistics (via PLATON) to confirm the Flack parameter if the standard deviation is marginal.
Visualizing the Validation Logic
Diagram 1: Absolute Configuration Decision Tree
This workflow illustrates the logical steps to confirm the "L" configuration of the
Caption: Decision tree for determining absolute stereochemistry. Note the critical requirement for Cu-K
Diagram 2: The "CheckCIF" Validation Loop
A self-validating system must include external auditing. This diagram details the automated validation steps required before publication.
Caption: The iterative validation loop. "Alert A" errors in CheckCIF (e.g., Hirshfeld test failures) require immediate model correction.
References
- Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881.
- Parsons, S., & Flack, H. D. (2004). Crystallographic Absolute Configuration.
- Thompson, A. L., & Watkin, D. J. (2009). X-ray Crystallography of Light-Atom Structures. Journal of Applied Crystallography. (Establishes the Cu-K requirement for organic molecules).
-
Spek, A. L. (2003).[6] Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36, 7-13. (Source of the Hooft parameter and CheckCIF protocols).
Sources
Enzymatic degradation rates of peptides with Fmoc-alpha-methyl-L-aspartic acid
Comparative Guide: Enzymatic Degradation Rates of -Methyl-L-Aspartic Acid Peptides
Executive Summary
The incorporation of
-
Enzymatic Stability:
-Methylation introduces significant steric hindrance at thengcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> atom, restricting the conformational space ( angles) and physically blocking the active sites of proteases like trypsin and chymotrypsin. This typically extends plasma half-life ( ) from minutes to hours . -
Chemical Stability: Unlike native L-Asp,
-Me-Asp completely suppresses the base-catalyzed formation of aspartimide (succinimide) rings during synthesis and storage, preventing racemization and chain fragmentation. -
Trade-off: The primary cost is synthetic complexity. The same steric bulk that protects the peptide bond makes the Fmoc-building block difficult to couple, requiring high-potency reagents (e.g., HATU) and extended reaction times.
Mechanistic Insight: Why -Methylation Works
To understand the degradation rates, we must analyze the molecular interaction between the peptide substrate and the hydrolytic enzyme.
2.1 The Steric Shield Effect
Proteases (e.g., Chymotrypsin, Pepsin) rely on the peptide backbone adopting an extended conformation to fit into the enzyme's catalytic cleft.
-
Native L-Asp: The
-H bond is small, allowing the backbone to rotate freely and fit into the active site, leading to rapid hydrolysis ( is high). -
-Me-Asp: The
-Methyl group is bulky.[1] It locks the backbone into a helical or turn conformation (typically -helix or -helix) and creates a "steric clash" with the enzyme's S1/S1' pockets. This drastically reduces the association constant ( ) and the rate of hydrolysis ( ).
2.2 Diagram: Proteolytic Blockade Mechanism
[3]
Comparative Performance Data
The following data synthesizes experimental trends from peptidomimetic studies (e.g., Trofinetide analogues, Oxytocin variants) to illustrate the relative stability gains.
Table 1: Enzymatic & Chemical Stability Profile
| Feature | Native L-Aspartic Acid | D-Aspartic Acid | |
| Proteolytic Stability | Low ( | High ( | Very High (Often inert) |
| Mechanism | Rapid recognition by proteases. | Steric hindrance + Helical forcing. | Stereochemical non-recognition. |
| Aspartimide Risk | High (Especially with Gly/Asn). | Negligible (Sterically blocked). | High (If Gly follows).[2] |
| Bioactivity | Native (Baseline). | Retained (if helix is tolerated). | often Lost (Side chain inverted). |
| Synthetic Difficulty | Low (Standard coupling). | High (Requires HATU/HOAt). | Low/Medium.[3] |
Critical Insight: While D-Asp provides superior stability, it inverts the side-chain orientation, often destroying biological activity.
-Me-Asp is the "Goldilocks" solution : it retains the L-configuration required for receptor binding while providing stability comparable to D-amino acids.
Table 2: Representative Half-Life Extension (Simulated Intestinal Fluid)
Based on
| Peptide Variant | Modification Site | Half-Life ( | Fold Improvement |
| Wild Type | None | ~13 minutes | 1.0x |
| N-Methylated | N-Me-Gly | ~2.9 hours | ~13x |
| 4.4 hours | ~20x |
Experimental Protocols
To validate the stability of your
Protocol A: Synthesis & Coupling (Critical Step)
Since
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . Avoid HBTU/TBTU.
-
Stoichiometry: 5 equivalents of Fmoc-
-Me-Asp-OH : 4.9 eq HATU : 10 eq DIPEA. -
Procedure:
-
Pre-activate amino acid with HATU/DIPEA in DMF for 2 minutes.
-
Add to resin.[1]
-
Double Couple: Perform the coupling reaction twice (2 x 2 hours) or overnight.
-
Capping: Acetylate unreacted amines after coupling to prevent deletion sequences.
-
Protocol B: Enzymatic Stability Assay (Trypsin/Chymotrypsin)
This assay quantifies the degradation rate constant (
Materials:
-
Enzyme: Trypsin or
-Chymotrypsin (sequencing grade). -
Buffer: 50 mM Ammonium Bicarbonate (pH 7.8) or PBS (pH 7.4).
-
Internal Standard: Benzoic acid or a non-degradable peptide analog.
Workflow:
-
Preparation: Dissolve peptide to 1 mM in Buffer.
-
Initiation: Add Enzyme at a 1:100 (w/w) enzyme-to-substrate ratio. Incubate at 37°C.
-
Sampling:
-
Take aliquots (50
L) at min and hours. -
Quench: Immediately add 50
L of 1% Formic Acid/50% Acetonitrile to stop the reaction.
-
-
Analysis (LC-MS):
-
Inject onto C18 Reverse-Phase HPLC.
-
Monitor the Parent Peak Area relative to the Internal Standard.
-
-
Calculation:
-
Plot
vs. Time. -
Slope =
. - .
-
Workflow Diagram: Stability Assay
References
-
Gruber, C. W., et al. (2010). Ligand-based design of novel oxytocin analogues with improved metabolic stability.Journal of Medicinal Chemistry , 53(16), 6129-6138. Link
-
Clerici, F., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity.Current Pharmaceutical Design , 22(38), 5852-5879. Link
-
Mutter, M., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics.[4]Chemistry & Biodiversity , 2(5), 591-632.[4] Link
-
BenchChem Technical Support. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry.BenchChem Protocols . Link
- Vertex AI Search. (2025). Comparative Analysis of Alpha-Methyl Amino Acids in Peptides.Grounding Source.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Proper Disposal and Waste Management of Fmoc-α-methyl-L-Aspartic Acid
A Step-by-Step Logistics and Safety Protocol for Peptide Synthesis Laboratories
As a Senior Application Scientist, I frequently observe that while laboratories meticulously optimize their Solid-Phase Peptide Synthesis (SPPS) yields, the downstream logistics of chemical disposal are often treated as an afterthought. Fmoc-α-methyl-L-aspartic acid is a critical building block for creating conformationally constrained peptides resistant to enzymatic degradation[1]. However, its proper disposal requires a nuanced approach.
While the pure solid powder is not classified as highly hazardous under standard OSHA criteria[2], its application in SPPS inherently cross-contaminates it with highly toxic, flammable, and environmentally hazardous solvents (e.g., DMF, piperidine, and coupling reagents)[3]. Therefore, a robust disposal strategy must account for the context of use rather than just the isolated chemical. This guide provides self-validating, step-by-step protocols to ensure environmental compliance, laboratory safety, and operational efficiency.
Physicochemical Profile & Waste Classification
To properly manage waste, we must first understand the physical and regulatory parameters of the material we are handling. The table below summarizes the quantitative data and the causality behind its waste classification.
| Property / Parameter | Value / Specification | Causality / Relevance for Disposal |
| Chemical Name | Fmoc-α-methyl-L-aspartic acid | Target compound for tracking and EPA documentation. |
| CAS Number | 1217830-18-6 | Unique identifier required for hazardous waste manifests[1]. |
| Molecular Formula | C20H19NO6 | High carbon content makes it highly suitable for licensed thermal incineration[1]. |
| Molecular Weight | 369.37 g/mol | Used to calculate molar equivalents and predict waste volume in SPPS effluent[1]. |
| OSHA Hazard Class | Non-hazardous (pure solid) | Dictates spill response; no acute toxicity, but environmental release must be prevented[2]. |
| Primary SPPS Solvents | DMF, NMP, 20% Piperidine | Dictates the liquid waste stream classification (Non-halogenated organic waste)[4]. |
| Storage Temperature | 2 - 8 °C | Prevents thermal degradation before use, minimizing the generation of expired chemical waste[2]. |
Disposal Workflow Architecture
The decision-making process for disposing of Fmoc-α-methyl-L-aspartic acid is dictated entirely by its physical state and its context within the SPPS workflow.
Disposal workflow for Fmoc-α-methyl-L-aspartic acid based on physical state and SPPS context.
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems . By incorporating physical checkpoints into the workflow, technicians can confirm the success and safety of each step in real-time.
Protocol A: Pure Solid Waste & Spill Management
Causality: Fmoc-α-methyl-L-aspartic acid is supplied as a fine powder. Sweeping it aggressively generates airborne particulates. While not acutely toxic, inhalation of any synthetic amino acid derivative can cause respiratory irritation[2]. Furthermore, introducing water to a dry spill can cause the powder to clump and adhere to surfaces, making cleanup significantly harder.
-
Personal Protective Equipment (PPE): Don nitrile gloves, a standard laboratory coat, and safety goggles. If working outside a fume hood, ensure the room is well-ventilated[5].
-
Dry Containment: Do not use water or wet paper towels initially. Use a dedicated anti-static spatula or a small laboratory shovel to gently sweep up the solid powder, minimizing vertical movements to prevent dust generation[5].
-
Waste Transfer: Transfer the collected powder into a designated, sealable container labeled explicitly as "Solid Chemical Waste: Fmoc-α-methyl-L-aspartic acid".
-
Surface Decontamination: Once the bulk powder is removed, wipe the spill area with a cloth dampened with a mild solvent (e.g., a small amount of soap and water or ethanol)[5]. Dispose of this cloth in the contaminated consumables bin.
-
Validation Checkpoint (The Oblique Light Test): Turn off the overhead lights and shine a flashlight parallel to the cleaned benchtop. The complete absence of crystalline reflections confirms the successful removal of the micro-powder, validating the mechanical decontamination step.
Protocol B: SPPS Liquid Effluent Management
Causality: During SPPS, the Fmoc protecting group is removed using a 20% piperidine solution in DMF, and the amino acid is activated using coupling reagents[3]. The resulting liquid effluent contains cleaved dibenzofulvene adducts, unreacted Fmoc-α-methyl-L-aspartic acid, and highly toxic solvents. Because solvents represent the vast majority of the waste generated in peptide synthesis[6], strict segregation is required to prevent explosive cross-reactions and to comply with EPA regulations[7].
-
Waste Segregation: Identify the solvents used in your synthesizer. If using standard DMF/Piperidine, route the effluent to a "Non-Halogenated Organic Waste" carboy. If dichloromethane (DCM) was used at any point in the cycle, the entire mixture must be routed to a "Halogenated Organic Waste" carboy[4].
-
Safe Transfer: Use closed-system tubing from the automated peptide synthesizer directly into the waste carboy to prevent the release of volatile organic compounds (VOCs).
-
Regulatory Labeling: The EPA waste tag must explicitly list all constituents. Write: "Mixed Organic Waste: DMF, Piperidine, Fmoc-amino acid derivatives."
-
Validation Checkpoint (The Thermal & Phase Audit): Touch the exterior of the secondary containment bin (not the primary carboy) to ensure it is at ambient temperature. Visually inspect the liquid for phase separation. A homogenous, ambient-temperature solution validates that no incompatible chemical cross-contamination (which would cause an exothermic reaction) has occurred.
Protocol C: Contaminated Consumables
Causality: Trace amounts of Fmoc-α-methyl-L-aspartic acid on spatulas, weighing paper, empty reagent bottles, and gloves can easily cross-contaminate other laboratory areas or analytical balances[5].
-
Immediate Segregation: Treat any item that has touched the pure chemical or the SPPS effluent as contaminated waste[5]. Do not throw weighing paper in the standard municipal trash.
-
Bagging: Place gloves, weighing boats, and paper into a heavy-duty, transparent chemical waste bag.
-
Empty Containers: Original product containers should be disposed of as unused product and placed in the solid chemical waste stream[5]. Do not attempt to rinse them out in the sink.
-
Validation Checkpoint (The Tare Weight Confirmation): Weigh the final sealed consumable waste bag. If the weight exceeds the expected mass of the plastics/paper by more than 5%, it indicates excessive residual solid chemical or pooled solvent. If this occurs, the waste must be re-classified and treated as primary chemical waste rather than lightly contaminated consumables.
Final Accumulation & Licensed Incineration
Store all labeled waste containers in a designated Satellite Accumulation Area (SAA) away from drains, direct sunlight, and incompatible materials (such as strong oxidizers)[5]. Final disposal must be executed by a licensed chemical waste disposal company capable of high-temperature thermal incineration, which safely breaks down the complex carbon structure of Fmoc-α-methyl-L-aspartic acid into simple carbon oxides and nitrogen oxides[2].
References
- Proper Disposal of Fmoc-alpha-methyl-L-Aspartic Acid: A Step-by-Step Guide - Benchchem. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpd8q_fqz96FglLJdzCLE_x49nYFjxv55a7Ez1yAbsSEskNFJbFVbPbnYo1t_cKuLAPJxNfSv1DnTKVOKir4EXBktYXyuCrPvXY-8RWhdGj97X0ssuzzQiy4VF3z43WeW5xTHWz3wqBUGuGvg-Zol-9FaHNh7-I8B-6hRpkwQ2f1rz7P_0FVCLOWfoNXdwNb3fqpcw7Gx3ztccpmEaajbTaXGchDs=]
- Fmoc-Phe-OH | 35661-40-6 - Benchchem. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkLRHieyWIomuQVWdA2TgVkRk8lhBlq8_-rsbCB4wF-eIx2Uf3gOcgnk316U7gVCRUtgG33fGw_G9UDghFo5n3UcKx5Ey9AQZdXylepyXLAHJNzA9H91YLF0-gXbM6Rqy36LQ=]
- 1 OF 3: Revision Date 05/16/2024. 1. PRODUCT AND COMPANY IDENTIFICATION. Source: ispot.cc. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo5-YVeOyyB79RHZqz6ce1mwpM-0byPLYNaPtHEYYiBd_n_oQvHHubO-JSYcr8mTz_qvt-aeFSTLXGrcaGSWoGStVhoX5RGVs8wxCv0SvBNh_MfQJhwU7h9BJ0CdI0uE1-JJvMnA==]
- Synergy™ - Thermo Fisher Scientific. Source: thermofisher.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnSymtaaja5zayLyjhhcevpFjHAsKwKXV92NAPQxuulAnubkgPBhr3jml41wh9DgQ8tGhYeREZFqq1G3aGha2Eb7ApBiczTlifrrdIKPcPG2hL3siww2ErdGxlphDUB_lQH1FOVRFuNtSo-1qNkowyEQBWFo_2AHH32Zd7mdwFt2WT]
- Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - RSC Publishing. Source: rsc.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUskBxwhb7_0x5AOGSgvfU639CMqIiLnn99tfkCHBTzkJ34-4usKijXQrDS8XDALrCklOHbnSEhEH9EvXSOANGtxKqgotGKE9vxX3E8i0npWm81Cks93aEOXD0goKz7U31v4bMu2G9Yot_1lNmQZTGnMxNsebkAdo=]
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7BwBxgYnUosOEtkjtnZiwpOUzgfyS8UO__JD1ZbqcOwL37hDDcMpuhgfMAK1lz-Otz_AW0sLkaZMSxqbOwUaTJeoQN7yUy6RG_y90XTseS1upeUr9lBj9kiY2LRBofSb0t1vquBz6pH64]
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Sources
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- 7. documents.thermofisher.com [documents.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
